Orenetide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1124168-43-9 |
|---|---|
分子式 |
C26H47N9O7 |
分子量 |
597.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChIキー |
XHFIMNICAYXOAS-HLXURNFRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O |
製品の起源 |
United States |
Foundational & Exploratory
Orenetide's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenetide, also known as Desirix (BP-101), is an investigatory five-amino-acid peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). Administered intranasally, this compound is believed to exert its effects on the central nervous system (CNS) by modulating key neurotransmitter systems involved in sexual behavior. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the mechanism of action of this compound within the CNS. While a definitive, detailed mechanism remains to be fully elucidated, current evidence points towards an interaction with hypothalamic structures and a modulation of glutamatergic and GABAergic pathways. This document summarizes the existing quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.
Introduction
This compound is a synthetic peptide that has been investigated as a potential pharmacotherapy for HSDD in women. The rationale for its development is based on the hypothesis that it acts on central neural circuits that regulate sexual desire and arousal. The proposed delivery to the CNS is via the nasal mucosa to the olfactory bulbs and subsequently to deeper brain structures, including the hypothalamus[1]. Preclinical evidence has suggested that this compound can influence sexual behavior, and clinical studies have yielded mixed results regarding its efficacy. A Phase III clinical trial conducted in Russia (NCT03463707) reported positive outcomes[1][2], while a subsequent Phase II trial in Australia and New Zealand did not demonstrate superiority over placebo[3][4]. Understanding the precise mechanism of action of this compound in the CNS is critical for interpreting these clinical findings and for any future development of this or similar peptide-based therapeutics.
Proposed Mechanism of Action in the CNS
The current understanding of this compound's mechanism of action in the CNS is based on a limited number of preclinical and clinical observations. The primary hypotheses center on its interaction with key neurotransmitter systems in brain regions associated with sexual function.
Modulation of Glutamatergic and GABAergic Systems
There is evidence to suggest that this compound's effects are mediated through the modulation of glutamate and gamma-aminobutyric acid (GABA) neurotransmission.
-
Glutamatergic System: It is proposed that this compound affects glutamate neuronal transmission, particularly in the diencephalon and prefrontal cortex. Glutamate is the primary excitatory neurotransmitter in the CNS and plays a crucial role in synaptic plasticity and neuronal communication, both of which are integral to complex behaviors like sexual desire.
-
GABAergic System: High concentrations of this compound have been suggested to inhibit the activation of certain GABAA receptors. GABA is the main inhibitory neurotransmitter in the brain, and a reduction in GABAergic tone could lead to increased neuronal excitability in circuits that promote sexual arousal and motivation.
Action on Hypothalamic Structures
The hypothalamus, a key regulatory center for many homeostatic functions including sexual behavior, is a primary target for this compound. Preclinical studies have shown that direct injection of this compound into the medial preoptic area (MPOA) of the hypothalamus stimulates sexual behavior in rats. The MPOA is a critical node in the neural circuitry controlling male and female sexual function.
Preclinical Evidence
Animal Models of Sexual Behavior
Preclinical studies utilizing rat models have been instrumental in forming the initial hypotheses about this compound's pro-sexual effects.
Experimental Protocol: Intracranial Injection in Rat Model of Sexual Behavior
-
Animal Model: Sexually experienced male rats.
-
Surgical Procedure: Stereotaxic surgery is performed to implant a guide cannula aimed at the medial preoptic area (MPOA) of the hypothalamus. Coordinates are determined based on a standard rat brain atlas.
-
Drug Administration: Following a recovery period, this compound or a vehicle control is microinjected directly into the MPOA.
-
Behavioral Assessment: Immediately after injection, male rats are exposed to a sexually receptive female. A range of sexual behaviors are recorded and quantified, including the latency to mount, intromission, and ejaculation, as well as the frequency of these behaviors.
-
Logical Workflow for Preclinical Behavioral Assessment:
Caption: Workflow of preclinical intracranial injection and behavioral assessment.
Clinical Trial Data
Clinical investigations of this compound have yielded conflicting results. A Phase III trial in Russia showed promising results, while a subsequent Phase II trial failed to meet its primary endpoints.
Phase III Clinical Trial (NCT03463707)
This randomized, double-blind, placebo-controlled study was conducted in Russia and enrolled 189 premenopausal women with HSDD. Participants received either this compound (as the nasal spray Desirix) or a placebo.
Experimental Protocol: Phase III Clinical Trial (NCT03463707)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 189 premenopausal women diagnosed with HSDD.
-
Intervention: this compound nasal spray or placebo administered daily for a specified treatment period.
-
Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs).
-
Secondary Endpoints: Included changes in the Female Sexual Function Index (FSFI), the Female Sexual Distress Scale-Revised (FSDS-R), and other measures of sexual function and distress.
Quantitative Data from Phase III Clinical Trial (NCT03463707)
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Change in SSEs (4 weeks) | Statistically significant increase | - | <0.05 | |
| Change in FSFI Desire Domain | Statistically significant improvement | - | <0.05 | |
| Change in FSDS-R Score | Statistically significant reduction | - | <0.05 |
Phase II Clinical Trial
A later Phase II dose-ranging study conducted in Australia and New Zealand in 667 women with HSDD did not show a statistically significant superiority of this compound over placebo for the co-primary endpoints of sexual desire (measured by the FSFI desire domain) and the degree of bother from low sexual desire (measured by the FSDS-DAO).
Proposed Signaling Pathways
Based on the limited available data, a hypothetical signaling pathway for this compound's action in the CNS can be proposed. This pathway involves the modulation of both excitatory and inhibitory neurotransmission in key brain regions.
Caption: Proposed signaling pathway of this compound in the CNS.
Discussion and Future Directions
The available data on this compound's mechanism of action in the CNS are still preliminary and, in some aspects, conflicting. While the Russian Phase III trial suggested efficacy, the failure of the subsequent Phase II trial highlights the need for a more robust understanding of the drug's preclinical pharmacology.
Future research should focus on:
-
Receptor Binding Studies: To identify the specific molecular targets of this compound within the glutamatergic and GABAergic systems. Radioligand binding assays and other in vitro techniques will be essential to determine binding affinities and receptor subtype selectivity.
-
Electrophysiological Studies: To characterize the functional effects of this compound on neuronal activity. Patch-clamp recordings from neurons in relevant brain regions, such as the MPOA, can elucidate how this compound modulates ion channel function and synaptic transmission.
-
Detailed In Vivo Pharmacodynamics: To correlate the pharmacokinetic profile of this compound in the CNS with its behavioral effects. This would involve measuring this compound concentrations in the brain and specific nuclei over time and linking these to changes in neurotransmitter levels and behavior.
-
Exploration of Downstream Signaling Cascades: Once the primary molecular targets are identified, further studies will be needed to map the intracellular signaling pathways that are activated or inhibited by this compound.
Conclusion
This compound represents an interesting case study in the development of peptide-based therapeutics for CNS disorders. The current evidence suggests a mechanism of action centered on the modulation of excitatory and inhibitory neurotransmission in brain regions critical for sexual function. However, the lack of detailed preclinical data and the conflicting clinical trial results underscore the challenges in translating promising early findings into a clinically effective treatment. A more thorough and in-depth investigation of this compound's fundamental mechanism of action is imperative for any further clinical development and for the broader field of neuropeptide drug discovery for CNS indications.
References
- 1. Neuropeptides and central control of sexual behaviour from the past to the present: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipeline – Ovoca Bio [ovocabio.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Orenetide (BP-101): A Novel Peptide for Hypoactive Sexual Desire Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenetide (also known as BP-101 and sold under the trade name Desirix) is a novel synthetic pentapeptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Administered as a nasal spray, this compound is designed to act on the central nervous system to modulate the neurobiological pathways governing sexual desire.[1] This technical guide provides a comprehensive overview of this compound's peptide sequence, structure, synthesis, proposed mechanism of action, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
This compound (BP-101) Peptide Sequence and Structure
This compound is a pentapeptide with the following amino acid sequence:
Thr-Lys-Pro-Arg-Pro (TKPRP)[3][4]
IUPAC Name: L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-proline
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H47N9O7 | |
| Molecular Weight | 597.7 g/mol | |
| Canonical SMILES | CCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)O)N)O | N/A |
| CAS Number | 1124168-43-9 |
Synthesis of this compound (BP-101)
This compound, being a peptide, is synthesized using Solid-Phase Peptide Synthesis (SPPS). While a specific, publicly available, detailed protocol for the industrial manufacturing of this compound is not available, a standard Fmoc-based SPPS protocol can be employed.
General Experimental Protocol for Solid-Phase Peptide Synthesis of Thr-Lys-Pro-Arg-Pro
This protocol outlines the general steps for the manual or automated synthesis of this compound on a solid support resin.
Materials:
-
Fmoc-Pro-Wang resin or a similar suitable resin.
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH.
-
Coupling reagents: HBTU/HATU, HOBt, or DIC/Oxyma.
-
Activator base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing solvents: DMF, DCM, Methanol.
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)).
-
Ether for precipitation.
Procedure:
-
Resin Swelling: The Fmoc-Pro-Wang resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound proline by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a ninhydrin test. The resin is then washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Lys, and Thr), using the appropriately protected amino acid derivatives.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.
Proposed Mechanism of Action
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to act on brain structures that regulate sexual and reproductive behavior. The leading hypothesis is that this compound functions as a GABAA receptor antagonist .
The Role of GABA in Sexual Desire
The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An overabundance of inhibitory neuromodulators, including serotonin and opioids, relative to excitatory neuromodulators like dopamine and norepinephrine, is hypothesized to contribute to low sexual desire. By antagonizing the inhibitory effects of GABA at the GABAA receptor, this compound may help to restore a more favorable balance of neurotransmission in brain regions associated with sexual desire, such as the hypothalamus and the limbic system.
Signaling Pathway
The proposed signaling pathway for this compound involves its interaction with the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes, which are crucial in regulating stress, mood, and reproductive functions.
Caption: Proposed mechanism of this compound action in the central nervous system.
Experimental Protocol for GABAA Receptor Binding Assay
To confirm the antagonist activity of this compound at the GABAA receptor, a competitive radioligand binding assay can be performed.
Materials:
-
Rat brain membrane preparation (source of GABAA receptors).
-
Radioligand: [3H]muscimol (a GABAA receptor agonist).
-
Unlabeled this compound (BP-101) at various concentrations.
-
Non-specific binding control: Unlabeled GABA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the membrane fraction containing the GABAA receptors. The final pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The reaction mixture is prepared in triplicate and includes the rat brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Clinical Trials and Efficacy Data
This compound has undergone Phase II and Phase III clinical trials, primarily in Russia, to evaluate its efficacy and safety in premenopausal women with HSDD.
Phase III Clinical Trial (NCT03463707)
A randomized, double-blind, placebo-controlled Phase III trial was conducted in Russia to confirm the efficacy and safety of this compound.
Experimental Protocol:
-
Participants: 189 premenopausal women with a diagnosis of acquired, generalized HSDD.
-
Intervention: Participants were randomized to receive either this compound (2 mg/day nasal spray) or a placebo for 4 weeks.
-
Follow-up: A no-treatment follow-up period of 8 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) at 4 weeks.
-
Secondary Efficacy Endpoints: Changes in the Female Sexual Function Index (FSFI) desire domain score and the Female Sexual Distress Scale-Revised (FSDS-R) total score.
Caption: Workflow of the Phase III clinical trial for this compound (NCT03463707).
Quantitative Results:
| Endpoint | This compound (BP-101) | Placebo | p-value | Reference |
| Change in SSEs at 4 weeks | Statistically significant increase | - | <0.05 | |
| Change in FSFI Desire Domain Score at 4 weeks | +0.51 | - | <0.001 | |
| Change in FSDS-R Total Score at 4 weeks | Statistically significant reduction in distress | - | <0.05 |
Phase II Clinical Trial
A subsequent Phase II dose-ranging study was conducted in Australia and New Zealand. However, this study did not demonstrate a statistically significant superiority of this compound over placebo for the co-primary endpoints of change in the FSFI desire domain and the FSDS-DAO (a measure of bother from low sexual desire).
Safety and Tolerability
In the Phase III trial, this compound was generally well-tolerated. The most common adverse events are summarized below.
| Adverse Event | This compound (BP-101) Group | Placebo Group |
| Headache | Reported | Reported |
| Nasal Dryness | Reported | Reported |
| Unpleasant Odor | Reported | Reported |
Most adverse events were mild, and there were no serious treatment-related adverse events reported.
Conclusion
This compound (BP-101) is a novel pentapeptide with a unique proposed mechanism of action as a GABAA receptor antagonist for the treatment of HSDD in premenopausal women. While initial Phase III clinical data from Russia showed promising results in improving sexual desire and reducing associated distress, a subsequent Phase II trial did not meet its primary endpoints. Further research is needed to fully elucidate its mechanism of action and to clarify its clinical efficacy and safety profile in a broader population. The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation of this compound and similar neuro-peptide-based therapies for female sexual dysfunction.
References
Pharmacokinetics of Intranasal Orenetide Delivery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenetide (also known as BP-101 or by the trade name Desirix) is a novel synthetic peptide administered via a nasal spray for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] While clinical trials have evaluated its safety and efficacy, specific pharmacokinetic data such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability for intranasal this compound are not publicly available at this time. This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of intranasally delivered peptides like this compound, details generalized experimental protocols for such studies, and explores the potential neurobiological pathways involved in its mechanism of action.
Introduction to Intranasal Peptide Delivery
The intranasal route offers a non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism in the liver and potentially enabling rapid absorption and onset of action.[3][4] For peptides like this compound, which would otherwise be degraded in the gastrointestinal tract, the highly vascularized nasal mucosa presents a viable administration pathway.[5] This route can also facilitate direct nose-to-brain transport, a particularly relevant aspect for centrally acting drugs.
This compound is administered as a nasal spray, which delivers the drug to the olfactory and trigeminal nerves in the nasal cavity, allowing it to accumulate in the olfactory bulb and subsequently the brain.
Expected Pharmacokinetics of Intranasal Peptides
While specific data for this compound is unavailable, the pharmacokinetic parameters of other intranasally administered peptides can provide a valuable comparative framework for researchers. The following tables summarize typical pharmacokinetic values for various peptides delivered via the nasal route.
Table 1: Illustrative Pharmacokinetic Parameters of Intranasally Administered Peptides in Humans
| Peptide | Dose | Tmax (hours) | Cmax | Bioavailability (%) | Reference |
| Desmopressin | 20 µg | Similar for both preparations | Comparable, high interindividual variability | N/A | |
| Varenicline | 0.12 mg | 2.0 | 0.34 ng/mL | 7.5% (relative to oral) | |
| Amiloride | 0.2, 0.4, 0.6 mg | Biphasic: <0.17 and 4-8 | Dose-proportional increase | N/A | |
| Remimazolam (powder) | 10, 20, 40 mg | 0.17 | Dose-proportional | ~50% | |
| Dexmedetomidine | 25-200 µg | 0.5 - 1.0 | Increases with dose | 59% (at 25 µg) | |
| PTH 1-34 (with enhancer) | 100 µg/kg (in rats) | ~0.17 | ~14 ng/mL | 78% (relative to subcutaneous) |
Note: These values are for illustrative purposes and are not directly representative of this compound.
Generalized Experimental Protocols for Intranasal Pharmacokinetic Studies
A typical Phase I clinical trial to evaluate the pharmacokinetics of a novel intranasal peptide like this compound would likely follow a protocol similar to the one outlined below.
Study Design
A common approach is a randomized, single-dose, crossover study in a small cohort of healthy volunteers. This design allows for the comparison of different dose levels or formulations within the same subjects, reducing inter-individual variability.
Subject Population
Healthy adult volunteers are typically recruited. Exclusion criteria would include any significant medical conditions, particularly those affecting the nasal passages, and use of medications that could interfere with the study drug's pharmacokinetics.
Dosing and Administration
The investigational drug is administered as a single intranasal spray at one or more dose levels. For a crossover study, a washout period of adequate duration is implemented between dosing periods.
Sample Collection
Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and at 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
Bioanalytical Method
A validated, sensitive, and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the drug in plasma samples.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and the terminal half-life (t1/2).
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an intranasal drug.
Potential Signaling Pathway
The precise mechanism of action for this compound is not fully elucidated. However, it is known to act on brain structures responsible for regulating sexual behavior. Female sexual desire is modulated by a balance between excitatory and inhibitory neurotransmitter systems. Key excitatory neuromodulators include dopamine and norepinephrine, while serotonin is a key inhibitory modulator. A plausible mechanism for a drug treating HSDD would be to enhance the excitatory pathways or dampen the inhibitory ones. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved.
Conclusion
While specific pharmacokinetic data for intranasal this compound remains proprietary, an understanding of the general principles of intranasal peptide delivery and the methodologies used to assess their pharmacokinetic profiles provides a strong foundation for researchers and drug development professionals in this field. The rapid absorption and potential for direct nose-to-brain delivery make the intranasal route a compelling option for centrally acting peptides like this compound. Further disclosure of Phase I clinical trial data will be necessary to fully characterize the pharmacokinetic profile of this novel therapeutic agent.
References
- 1. Pipeline – Ovoca Bio [ovocabio.com]
- 2. Ovoca Bio Receives Marketing Approval for this compound for the Treatment of Hypoactive Sexual Desire Disorder in Premenopausal Women in Russian Federation | MarketScreener [marketscreener.com]
- 3. esmed.org [esmed.org]
- 4. The Pharmacokinetics of Drugs Delivered to the Upper Nasal Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Animal Models for Orenetide Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research of orenetide, a synthetic peptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD). This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.
Introduction to this compound
This compound, also known as BP101, is a five-amino-acid synthetic peptide developed as a potential treatment for HSDD in premenopausal women.[1] It is formulated for intranasal administration, which allows for delivery to the central nervous system via olfactory and trigeminal nerves, accumulating in the olfactory bulb and subsequently the brain.[2] While the precise mechanism of action is not fully elucidated, preclinical evidence suggests that this compound modulates neural circuits in the brain that are responsible for regulating sexual behavior, particularly within the hypothalamus and limbic system.[1]
Preclinical Animal Model for this compound Efficacy Testing
The primary preclinical animal model used to evaluate the efficacy of this compound in promoting female sexual receptivity is the bilaterally ovariectomized (OVX) female rat, hormonally primed to exhibit sexual behavior. This model is well-established for studying female sexual motivation and behavior.
Animal Model Details
-
Species: Rat (e.g., Wistar, Long-Evans)
-
Sex: Female
-
Surgical Preparation: Bilateral ovariectomy is performed to remove the primary source of endogenous ovarian hormones, thus creating a model of low sexual motivation.
-
Hormonal Priming: To induce sexual receptivity, the OVX rats are subcutaneously administered with a suboptimal combination of estradiol benzoate (EB) followed by progesterone. This regimen mimics the hormonal state conducive to sexual behavior but at a level that allows for the observation of pro-sexual effects of a test compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound in the OVX rat model are outlined below.
Intranasal Administration Protocol (Acute and Long-Term)
This protocol is designed to assess the effects of this compound when administered via the clinically intended route.
-
Animal Preparation: Bilaterally ovariectomized female rats are hormonally primed with estradiol benzoate and progesterone.
-
This compound Administration:
-
Acute Administration: A single dose of this compound (e.g., up to 300 μg/kg) or placebo is administered intranasally.
-
Long-Term Administration: Daily intranasal administration of this compound (e.g., 75 or 300 μg/kg) or placebo is performed over a specified period (e.g., 11 days).
-
-
Behavioral Testing: Following administration, female rats are paired with sexually experienced male rats, and their sexual behaviors are recorded and analyzed.
-
Behavioral Endpoints:
-
Solicitation Frequency (SF): The number of times the female engages in proceptive behaviors (e.g., hopping, darting) to solicit copulation.
-
Lordosis Frequency and Quotient: The frequency of the female adopting the lordosis posture (arching of the back) to allow mounting, and the ratio of lordosis responses to male mounts.
-
Intracerebral Administration Protocol
This protocol is used to identify specific brain regions involved in the mechanism of action of this compound.
-
Animal Preparation: Bilaterally ovariectomized female rats, primed with estradiol benzoate, are surgically implanted with guide cannulae targeting specific brain regions.
-
Target Brain Regions:
-
Medial Preoptic Area (MPOA)
-
Olfactory Bulb
-
Ventromedial Hypothalamic Nucleus (VMN)
-
Ventral Tegmental Area (VTA)
-
-
This compound Infusion: A microinjection of this compound (e.g., 1 or 5 μg per rat) or placebo is delivered directly into the targeted brain region.
-
Behavioral Testing: Immediately following infusion, female rats are tested for sexual behavior with stud male rats.
-
Behavioral Endpoints: The primary endpoint is typically Solicitation Frequency (SF) to assess sexual motivation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in the OVX rat model.
| Table 1: Effect of Acute Intranasal this compound on Solicitation Frequency | |
| Treatment Group | Mean Solicitation Frequency (% increase vs. Placebo) |
| Placebo | Baseline |
| This compound (up to 300 µg/kg) | 80% increase[1] |
| Table 2: Effect of Long-Term Intranasal this compound on Solicitation Frequency | |
| Treatment Group (daily for 11 days) | Mean Solicitation Frequency (fold increase vs. Placebo) |
| Placebo | Baseline |
| This compound (75 µg/kg) | 2-fold increase[1] |
| This compound (300 µg/kg) | 2-fold increase |
| Table 3: Effect of Intracerebral this compound Infusion on Solicitation Frequency in EB-Primed Rats | ||
| Brain Region of Infusion | This compound Dose (per rat) | Effect on Solicitation Frequency |
| Medial Preoptic Area (MPOA) | 1 µg | Significant Increase |
| 5 µg | Significant Increase | |
| Olfactory Bulb | 1 µg, 5 µg | No Significant Effect |
| Ventromedial Hypothalamic Nucleus (VMN) | 1 µg, 5 µg | No Significant Effect |
| Ventral Tegmental Area (VTA) | 1 µg, 5 µg | No Significant Effect |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows for this compound research.
Proposed Signaling Pathway of this compound in the MPOA
Preclinical studies indicate that the medial preoptic area (MPOA) is a key site of action for this compound's pro-sexual effects. The MPOA is a critical hub for integrating hormonal and sensory cues to regulate female sexual motivation. It is known to be rich in receptors for various neurotransmitters and neuropeptides that influence sexual behavior, including dopamine, GABA, and oxytocin. While the direct molecular targets of this compound are yet to be fully identified, a plausible mechanism is its modulation of these key neurotransmitter systems within the MPOA to enhance sexual motivation.
Proposed signaling pathway of this compound in the MPOA.
Experimental Workflow for Preclinical Evaluation of this compound
The following workflow illustrates the key steps in the preclinical assessment of this compound's efficacy in an animal model of HSDD.
Experimental workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The ovariectomized, hormone-primed female rat model has been instrumental in demonstrating the pro-sexual effects of this compound and in identifying the MPOA as a key site of action. The quantitative data clearly indicate a significant increase in female sexual motivation following both acute and long-term intranasal administration.
Future preclinical research could explore the following areas:
-
Identification of Specific Receptors: Elucidating the specific molecular targets of this compound within the MPOA and other relevant brain regions.
-
Neurochemical Analysis: Measuring changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) in the MPOA and other limbic areas following this compound administration.
-
Alternative Animal Models: Utilizing other animal models of HSDD, such as those based on chronic stress or genetic modifications, to further validate the efficacy of this compound.
-
Translational Studies: Correlating the behavioral effects observed in animal models with clinical outcomes in human trials to enhance the predictive validity of the preclinical models.
This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and other potential treatments for HSDD. The detailed protocols and summarized data offer valuable insights for designing and interpreting future preclinical studies in this important area of women's health.
References
Orenetide's Interaction with Dopamine and Norepinephrine Pathways: A Review of Available Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Orenetide, a synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD), is hypothesized to modulate neurotransmitter pathways involved in sexual response. While its precise mechanism of action is not fully elucidated, the prevailing theory suggests an influence on the balance between excitatory and inhibitory neurotransmitters in the brain, including dopamine and norepinephrine. This technical guide synthesizes the currently available information regarding this compound and its potential effects on these critical pathways, intended for researchers, scientists, and drug development professionals. It is important to note that direct, detailed preclinical and clinical data quantifying the specific interactions of this compound with dopamine and norepinephrine systems are limited in the public domain. Consequently, this document will focus on the theoretical framework of its action, supported by the broader understanding of these neurotransmitter systems in sexual function, and will highlight the existing gaps in research.
Introduction to this compound
This compound (also known as Desirix and BP101) is an investigational drug developed for premenopausal women with HSDD.[1][2] It is a five-amino-acid peptide administered intranasally.[1] The rationale for its development stems from the hypothesis that low sexual desire can be attributed to an imbalance of neuromodulators, with an overabundance of inhibitory signals (e.g., serotonin) relative to excitatory ones (e.g., norepinephrine, dopamine).[1]
Clinical trials have been conducted to evaluate the efficacy and safety of this compound.[1] While it has received marketing authorization in Russia based on successful Phase II and III studies, a Phase II trial in Australia and New Zealand did not demonstrate statistically significant superiority over placebo. This underscores the complexity of HSDD and the need for a more comprehensive understanding of this compound's pharmacological profile.
The Dopaminergic System and Sexual Desire
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a primary neural circuit for motivation, reinforcement, and reward. This pathway is central to the processing of rewarding stimuli, including sexual cues, and is crucial for the motivational component of sexual behavior. Dopamine, often referred to as the "stress-relief molecule," plays a significant role in managing stress responses, which can in turn impact sexual desire.
Key Dopamine Receptors and Signaling
Dopamine exerts its effects through binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that modulate neuronal excitability and gene expression. The interplay between these receptor subtypes is critical in regulating various aspects of behavior. For instance, the formation of D1-D2 receptor heteromers has been identified as a potential pharmacological target for neuropsychiatric disorders.
Hypothetical Interaction of this compound with Dopaminergic Pathways
While no direct evidence is available, it is plausible that this compound could modulate the dopaminergic system to enhance sexual desire. This could occur through various mechanisms, such as:
-
Direct Receptor Binding: this compound could act as an agonist or positive allosteric modulator at dopamine receptors, although no binding affinity data has been published.
-
Modulation of Dopamine Release: The peptide might influence the synthesis, storage, or release of dopamine from presynaptic terminals in key brain regions like the VTA or NAcc.
-
Interaction with Dopamine-Regulating Neuropeptides: this compound could interact with other neuropeptide systems that are known to regulate the mesolimbic dopamine pathway.
The following diagram illustrates the general signaling pathway of dopamine. The specific interaction points for this compound remain speculative.
The Noradrenergic System and Sexual Arousal
Norepinephrine (noradrenaline) is a key neurotransmitter in the sympathetic nervous system and plays a vital role in the "fight or flight" response. In the brain, noradrenergic neurons originating from the locus coeruleus project throughout the cortex and limbic system, influencing arousal, attention, and stress responses. An optimal level of norepinephrine in the prefrontal cortex is associated with enhanced working memory and cognitive function.
Norepinephrine Synthesis and Receptors
Norepinephrine is synthesized from dopamine within synaptic vesicles by the enzyme dopamine β-hydroxylase. It acts on α- and β-adrenergic receptors. These receptors are also GPCRs and are coupled to various intracellular signaling pathways. For example, α1-adrenergic receptors are typically coupled to Gq, leading to an increase in intracellular calcium, while α2-receptors are coupled to Gi, inhibiting adenylyl cyclase. β-adrenergic receptors are generally coupled to Gs, stimulating adenylyl cyclase.
Hypothetical Interaction of this compound with Noradrenergic Pathways
The proposed role of this compound in enhancing excitatory neurotransmission suggests a potential interaction with the noradrenergic system. Similar to the dopaminergic system, this could involve:
-
Direct interaction with adrenergic receptors.
-
Modulation of norepinephrine release or reuptake.
-
Indirect effects through other signaling systems that cross-talk with noradrenergic pathways.
The following diagram outlines the general synthesis and signaling of norepinephrine. The potential points of interaction for this compound are currently unknown.
Quantitative Data and Experimental Protocols: A Research Gap
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the binding affinities, EC50/IC50 values, or receptor occupancy of this compound at dopamine or norepinephrine receptors. Furthermore, detailed experimental protocols for in vitro or in vivo studies investigating these interactions are not available.
To advance the understanding of this compound's mechanism of action, the following experimental approaches would be necessary:
Recommended In Vitro Studies
| Experiment | Methodology | Objective |
| Receptor Binding Assays | Radioligand binding assays using cell membranes expressing human recombinant dopamine (D1, D2, D3, D4, D5) and adrenergic (α1, α2, β1, β2, β3) receptors. | To determine the binding affinity (Ki) of this compound for these receptors. |
| Functional Assays | cAMP assays, calcium flux assays, or other second messenger assays in cell lines expressing the receptors of interest. | To determine the functional activity (EC50/IC50) of this compound and to classify it as an agonist, antagonist, or allosteric modulator. |
| Neurotransmitter Transporter Assays | Assays measuring the inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activity. | To assess whether this compound affects the reuptake of dopamine and norepinephrine. |
Recommended In Vivo Studies
| Experiment | Methodology | Objective |
| Microdialysis | In vivo microdialysis in relevant brain regions (e.g., NAcc, prefrontal cortex) of animal models (e.g., rats, mice) following intranasal administration of this compound. | To measure changes in extracellular levels of dopamine, norepinephrine, and their metabolites. |
| Electrophysiology | In vivo or ex vivo electrophysiological recordings from dopaminergic and noradrenergic neurons. | To determine the effects of this compound on neuronal firing rates and patterns. |
| Behavioral Pharmacology | Behavioral assays in animal models that are sensitive to dopaminergic and noradrenergic modulation (e.g., locomotor activity, conditioned place preference, sexual behavior models). | To correlate neurochemical changes with behavioral outcomes. |
The workflow for such a research program is depicted below.
Conclusion and Future Directions
The therapeutic potential of this compound for HSDD is predicated on its ability to modulate the intricate balance of neurotransmitters governing sexual desire. While the hypothesis of its interaction with excitatory pathways involving dopamine and norepinephrine is compelling, it remains largely unsubstantiated by direct experimental evidence in the public domain. The lack of quantitative data and detailed protocols represents a significant knowledge gap.
For the continued development and optimization of this compound or similar peptide-based therapeutics, a rigorous preclinical research program is essential. The experimental workflows outlined in this guide provide a roadmap for elucidating the precise molecular targets and downstream effects of this compound on the dopaminergic and noradrenergic systems. Such data will be invaluable for understanding its clinical outcomes and for the rational design of future therapies for female sexual dysfunction.
References
Orenetide Stability and Solubility Profiling: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orenetide, a synthetic peptide with the sequence Threonyl-Lysyl-Prolyl-Arginyl-Proline (TKPRP), is a novel therapeutic agent under investigation. As with any peptide-based drug candidate, a thorough understanding of its stability and solubility characteristics is paramount for successful formulation development, manufacturing, and clinical application. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation essential for the stability and solubility profiling of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats to guide researchers in their investigations.
Physicochemical Properties of this compound
A foundational understanding of this compound's basic physicochemical properties is crucial for designing relevant stability and solubility studies.
| Property | Value | Source |
| Amino Acid Sequence | Thr-Lys-Pro-Arg-Pro | MedchemExpress |
| Molecular Formula | C26H47N9O7 | PubChem[1] |
| Molecular Weight | 597.71 g/mol | PubChem[1] |
| Isoelectric Point (pI) | Estimated to be basic | Theoretical |
| General Solubility | Likely soluble in aqueous solutions | Theoretical |
Note: The isoelectric point and general solubility are theoretical estimations based on the amino acid composition and require experimental verification.
This compound Stability Profiling
The stability of a peptide therapeutic is a critical quality attribute that can be affected by various factors, including temperature, pH, light, and oxidation. A comprehensive stability profiling study is essential to identify degradation pathways and establish appropriate storage and handling conditions.
Experimental Protocols for Stability Assessment
A multi-faceted approach is required to thoroughly evaluate the stability of this compound. The following are key experimental protocols that should be employed.
3.1.1. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of this compound under harsh conditions to identify potential degradation products and pathways.
-
Objective: To identify the primary degradation pathways of this compound and to develop stability-indicating analytical methods.
-
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions.
-
Acid/Base Hydrolysis: Incubate solutions with 0.1 M HCl and 0.1 M NaOH at controlled temperatures (e.g., 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Oxidation: Expose solutions to 0.1% - 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
-
At each time point, neutralize the samples (for acid/base hydrolysis) and analyze using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify and quantify degradants.
-
3.1.2. Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance and the final drug product to establish the shelf-life and recommended storage conditions, following ICH Q1A(R2) guidelines.
-
Objective: To determine the shelf-life and appropriate storage conditions for this compound.
-
Methodology:
-
Store this compound samples (both solid and in its final formulation) under various temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for accelerated, 5°C for long-term).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for purity, potency, appearance, and the presence of degradation products using validated analytical methods.
-
Data Presentation: Stability Data
The results of the stability studies should be summarized in clear, tabular formats.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Duration | This compound Purity (%) | Major Degradants (m/z) | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | 24 hours | Data | Data | Peptide bond hydrolysis |
| 0.1 M NaOH, 40°C | 8 hours | Data | Data | Deamidation, Isomerization |
| 3% H2O2, RT | 4 hours | Data | Data | Oxidation of susceptible residues |
| 80°C | 48 hours | Data | Data | Multiple pathways |
| Light Exposure | 1.2 million lux hours | Data | Data | Photodegradation |
Table 2: Accelerated Stability Data for this compound Nasal Spray Formulation (Storage: 25°C/60% RH)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Potency (Assay, %) | Degradation Product X (%) |
| 0 | Clear, colorless solution | 99.8 | 100.2 | <0.1 |
| 3 | Clear, colorless solution | Data | Data | Data |
| 6 | Clear, colorless solution | Data | Data | Data |
Visualization: Experimental Workflow and Degradation
Caption: Workflow for this compound Stability Profiling.
This compound Solubility Profiling
The solubility of this compound is a critical parameter that influences its bioavailability and the feasibility of developing a liquid formulation, such as a nasal spray.
Experimental Protocols for Solubility Assessment
4.1.1. Thermodynamic Solubility
This method determines the equilibrium solubility of this compound in a given solvent.
-
Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous solvents.
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
-
4.1.2. Kinetic Solubility (Turbidimetric Method)
This high-throughput method provides a rapid assessment of solubility.
-
Objective: To rapidly screen the solubility of this compound in a wide range of solvents.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
In a multi-well plate, add increasing volumes of the this compound stock solution to the test solvents.
-
Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
Data Presentation: Solubility Data
Solubility data should be presented in a clear and concise table.
Table 3: Thermodynamic Solubility of this compound at 25°C
| Solvent | pH | Solubility (mg/mL) |
| Deionized Water | ~7.0 | Data |
| Phosphate Buffered Saline | 5.0 | Data |
| Phosphate Buffered Saline | 7.4 | Data |
| Phosphate Buffered Saline | 9.0 | Data |
| 10% Ethanol in Water | ~7.0 | Data |
| Propylene Glycol | N/A | Data |
Visualization: Solubility Profiling Workflow
Caption: Workflow for this compound Solubility Profiling.
Signaling Pathway Considerations
While not directly related to stability and solubility, understanding the mechanism of action of this compound can inform formulation strategies. For instance, if the target receptors are located in a specific cellular compartment, the formulation may need to be designed to facilitate delivery to that site. As this compound is being investigated for Hypoactive Sexual Desire Disorder (HSDD), it is presumed to act on neural pathways in the brain.
Caption: Hypothesized this compound Signaling Pathway.
Conclusion
A thorough and systematic approach to stability and solubility profiling is critical for the successful development of this compound as a therapeutic agent. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can gain a comprehensive understanding of this compound's physicochemical properties. This knowledge is fundamental for the development of a safe, effective, and stable pharmaceutical product. While specific data for this compound is proprietary, the methodologies described herein provide a robust roadmap for its characterization.
References
Technical Whitepaper: In Vitro Characterization of Peptide Agonists
Note to the Reader: Initial searches for detailed in vitro characterization data for the peptide "Orenetide" (indicated for Hypoactive Sexual Desire Disorder) did not yield sufficient public-domain information to fulfill the requirements of this technical guide, particularly regarding quantitative binding affinities, functional potency data, and specific experimental protocols.[1][2][3][4]
To provide a comprehensive and actionable example that adheres to the requested format, this document will focus on the in vitro characterization of Ecnoglutide (XW003) , a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[5] The data and methodologies presented for ecnoglutide serve as a representative model for the rigorous in vitro analysis required for peptide drug development.
An In-Depth Technical Guide to the In Vitro Characterization of Ecnoglutide, a Novel Long-Acting GLP-1 Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a critical class of therapeutics for managing type 2 diabetes and obesity. They function by mimicking the endogenous incretin hormone GLP-1, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. The primary challenge in developing peptide-based therapeutics like GLP-1 analogs is their short in vivo half-life due to rapid degradation by enzymes such as dipeptidyl peptidase-IV (DPP-4).
Ecnoglutide (XW003) is a novel, long-acting GLP-1 analog engineered for improved stability and prolonged action, allowing for potential once-weekly administration. A key feature of its design is a demonstrated bias towards cAMP signaling over receptor internalization, which is a desirable characteristic for sustained therapeutic effect. This guide details the core in vitro characterization assays used to determine the potency and signaling profile of ecnoglutide.
Mechanism of Action & Signaling Pathway
Ecnoglutide acts as a selective agonist at the GLP-1 receptor (GLP-1R), a Gs protein-coupled receptor (GPCR). Upon binding, it initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP, a key second messenger, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in the primary therapeutic effects of GLP-1R activation, such as insulin secretion from pancreatic β-cells.
Quantitative Data: Functional Potency
The primary measure of a GLP-1 analog's in vitro activity is its potency in stimulating cAMP production. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Ecnoglutide was evaluated against semaglutide, an established GLP-1 receptor agonist.
| Compound | Cell Line | Assay Endpoint | EC50 (ng/mL) | EC50 (nM) * |
| Ecnoglutide (M4) | RIN-m5F (Rat Islet) | cAMP Production | 2.322 | ~0.55 |
| Semaglutide | RIN-m5F (Rat Islet) | cAMP Production | 2.437 | ~0.59 |
| Note: Molar EC50 values are estimated based on approximate molecular weights (Ecnoglutide ~4200 g/mol , Semaglutide ~4114 g/mol ). Data sourced from. |
Experimental Protocols
cAMP Accumulation Assay
This functional assay quantifies the ability of a GLP-1 analog to stimulate the production of intracellular cAMP in a cell line expressing the GLP-1 receptor.
Objective: To determine the potency (EC50) of ecnoglutide in stimulating cAMP production.
Materials:
-
Cell Line: RIN-m5F cells (a rat pancreatic islet cell line endogenously expressing GLP-1R).
-
Test Compounds: Ecnoglutide, Semaglutide (as comparator).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection Kit: A competitive immunoassay kit for cAMP detection, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Methodology:
-
Cell Culture & Seeding: RIN-m5F cells are cultured under standard conditions (e.g., 37°C, 5% CO2). Cells are harvested and seeded into 96- or 384-well assay plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of ecnoglutide and the reference compound (semaglutide) is prepared in the assay buffer. A buffer-only control (vehicle) is included to establish the basal cAMP level.
-
Cell Stimulation: The culture medium is removed from the cells, which are then washed. The prepared compound dilutions are added to the respective wells.
-
Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor binding and subsequent cAMP production.
-
Cell Lysis & Detection: A lysis buffer, containing the detection reagents from the cAMP kit, is added to each well. The plate is incubated according to the manufacturer's instructions to allow for the detection reaction to occur.
-
Data Acquisition: The plate is read on a suitable plate reader (e.g., a fluorescence reader for an HTRF assay).
-
Data Analysis: The raw signal is converted to cAMP concentration. The data is then plotted on a semi-log graph (response vs. log[agonist concentration]), and a four-parameter logistic curve is fitted to the data to determine the EC50 value for each compound.
Conclusion
The in vitro characterization of ecnoglutide demonstrates that it is a highly potent GLP-1 receptor agonist, with functional activity comparable to that of semaglutide in a cAMP stimulation assay. Its mechanism of action follows the canonical Gs-coupled protein pathway, leading to the robust production of the second messenger cAMP. The detailed protocols and quantitative analyses described herein are fundamental to the preclinical assessment of novel peptide therapeutics, providing essential data on potency and mechanism of action that informs further development.
References
- 1. en.aig-journal.ru [en.aig-journal.ru]
- 2. Pipeline – Ovoca Bio [ovocabio.com]
- 3. This compound for the treatment of hypoactive sexual desire disorder: results of a randomized placebo-controlled trial - Sukhikh - Obstetrics and Gynecology [modernonco.orscience.ru]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Discovery of ecnoglutide – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Orenetide Administration in Rat Models: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenetide (also known as BP101 or Desirix) is an investigational synthetic peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). It is administered as a nasal spray and is thought to act on the central nervous system to modulate sexual behavior. Preclinical studies in rat models have been instrumental in elucidating its potential mechanism of action and efficacy. This document provides a detailed protocol for the administration of this compound in rat models, based on published research, to guide researchers in designing and executing similar studies.
Mechanism of Action & Signaling Pathway
While the complete mechanism of action for this compound is not fully elucidated, preclinical evidence points to its activity within key brain regions associated with sexual motivation. The primary site of action appears to be the medial preoptic area (mPOA) of the hypothalamus. Infusion of this compound directly into the mPOA has been shown to stimulate sexual motivation in female rats.
The mPOA is a critical hub for the integration of hormonal and sensory inputs that regulate female sexual behavior. Several neurotransmitter systems are implicated in modulating the activity of mPOA neurons, including dopamine, galanin, and nitric oxide. It is hypothesized that this compound interacts with receptors on neurons within the mPOA, triggering a downstream signaling cascade that ultimately enhances sexual proceptivity and receptivity.
Below is a putative signaling pathway illustrating the potential mechanism of this compound in the mPOA.
Caption: Putative signaling pathway of this compound in a medial preoptic area (mPOA) neuron.
Data Presentation
Efficacy Data in Rat Models
| Parameter | Route of Administration | Dosage | Animal Model | Key Findings | Reference |
| Solicitation Frequency | Intranasal (acute) | 300 µg/kg | Ovariectomized, hormone-primed female rats | 80% increase in solicitation frequency. | [1] |
| Solicitation Frequency | Intranasal (chronic) | 75 or 300 µg/kg daily for 11 days | Ovariectomized, hormone-primed female rats | Twofold increase in solicitation frequency compared to placebo. | [1] |
| Solicitation Frequency | Intracerebral (mPOA) | 1 and 5 µg per rat | Ovariectomized, hormone-primed female rats | Significant increase in solicitation frequency. | [1] |
Pharmacokinetic Data in Rat Models
| Parameter | Route of Administration | Dosage | Value | Reference |
| Cmax (Maximum Concentration) | Not specified | Not specified | Data not publicly available | N/A |
| Tmax (Time to Maximum Concentration) | Not specified | Not specified | Data not publicly available | N/A |
| Half-life (t1/2) | Not specified | Not specified | Data not publicly available | N/A |
| Bioavailability | Not specified | Not specified | Data not publicly available | N/A |
Note: Specific pharmacokinetic parameters for this compound in rat models are not publicly available in the reviewed literature. The development company, Ovoca Bio, has stated that preclinical programs have been completed, but the quantitative data has not been disclosed.
Toxicology and Safety Data in Rat Models
| Parameter | Route of Administration | Dosage | Value | Reference |
| LD50 (Median Lethal Dose) | Not specified | Not specified | Data not publicly available | N/A |
| Adverse Effects | Not specified | Not specified | No significant adverse effects reported in the reviewed preclinical efficacy studies. | [1] |
Note: While the preclinical efficacy study by Andreev-Andrievskiy et al. (2017) did not report any adverse effects at the tested doses, comprehensive toxicological data for this compound in rats, such as the LD50, are not publicly available.
Experimental Protocols
Animal Model
The most relevant animal model for studying the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control over the hormonal environment, mimicking a state of low sexual motivation that can be pharmacologically manipulated.
Protocol for Ovariectomy and Hormone Priming:
-
Animal Subjects: Adult female Sprague-Dawley or Wistar rats (typically 200-250g) are suitable.
-
Ovariectomy: Perform bilateral ovariectomy under appropriate anesthesia. Allow for a recovery period of at least two weeks to ensure the clearance of endogenous ovarian hormones.
-
Hormone Priming: To induce a state of sexual receptivity, a suboptimal hormone priming regimen is recommended to model low sexual desire. A typical regimen involves:
-
Estradiol Benzoate (EB): Administer a subcutaneous injection of 10 µg of EB dissolved in sesame oil 48 hours prior to behavioral testing.
-
Progesterone (P): Administer a subcutaneous injection of 500 µg of P dissolved in sesame oil 4 hours prior to behavioral testing.
-
This compound Administration Protocols
1. Intranasal Administration:
-
Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.
-
Dosage: Effective doses in rats range from 75 µg/kg to 300 µg/kg.[1]
-
Administration: Lightly anesthetize the rat (e.g., with isoflurane) to prevent sneezing and ensure accurate administration. Using a micropipette, deliver the this compound solution dropwise into the nares. Alternate between nares to allow for absorption.
-
Timing: Administer this compound approximately 30-60 minutes before behavioral testing. For chronic studies, daily administration at the same time each day is recommended.
2. Intracerebral Administration (Microinjection into the mPOA):
-
Surgery: Perform stereotaxic surgery to implant a guide cannula aimed at the mPOA. Coordinates for the mPOA in rats are approximately: AP: -0.3 mm from bregma; ML: ±0.5 mm from midline; DV: -7.5 mm from the skull surface. These coordinates should be confirmed with a stereotaxic atlas for the specific rat strain and age.
-
Microinjection: On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula. Infuse this compound (1-5 µg dissolved in artificial cerebrospinal fluid) over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion.
-
Timing: Behavioral testing should commence shortly after the microinjection, typically within 5-10 minutes.
Behavioral Assessment of Female Sexual Motivation
The primary endpoint for assessing the efficacy of this compound in this model is the frequency of solicitations, a key proceptive behavior in female rats.
Experimental Workflow:
Caption: Experimental workflow for assessing this compound's effect on female rat sexual behavior.
Behavioral Testing Arena:
-
A rectangular plexiglass arena (e.g., 60 x 40 x 40 cm) is suitable.
-
The arena should be dimly lit to encourage naturalistic behavior.
Procedure:
-
Habituate the female rat to the testing arena for a few minutes.
-
Introduce a sexually experienced, vigorous male rat into the arena.
-
Record the interaction for a set period, typically 15-30 minutes.
-
Score the video recordings for proceptive behaviors, including:
-
Solicitations: The female approaches the male and then rapidly moves away, often with a hopping and darting gait.
-
Ear Wiggling: High-frequency vibration of the head.
-
Pacing: The female controls the timing of sexual contacts by moving away from the male after an intromission and then returning to solicit another.
-
-
Also, score receptive behaviors, such as the Lordosis Quotient (the number of lordosis postures in response to mounts, divided by the total number of mounts, multiplied by 100).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the administration of this compound in rat models to study its effects on female sexual behavior. The use of an ovariectomized, hormone-primed rat model is crucial for obtaining reliable and reproducible data. While the efficacy of this compound in promoting proceptive behaviors in rats has been demonstrated, further research is needed to fully elucidate its molecular signaling pathways and to establish its pharmacokinetic and toxicological profiles.
References
Application Note: Quantitative Analysis of Orenetide in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orenetide is a novel therapeutic peptide under investigation for its potential role in metabolic regulation. To support pharmacokinetic and pharmacodynamic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technology for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.
This application note details a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d8 (Internal Standard).
-
Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), HPLC-grade water.
-
Plasma: Human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode Solid Phase Extraction cartridges.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): this compound and this compound-d8 stock solutions were prepared by dissolving the accurately weighed reference standards in 50:50 (v/v) acetonitrile/water.
-
Working Solutions: A series of this compound working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. A separate working solution for the internal standard (IS) was also prepared.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): CS were prepared by spiking blank human plasma with the appropriate this compound working solutions to achieve final concentrations over the desired calibration range.
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a preferred method for peptide extraction from plasma as it provides superior sample cleanup compared to protein precipitation.[3][4]
-
Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the this compound-d8 internal standard working solution.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
HPLC-MS/MS Conditions
HPLC System: Peptide separations are typically achieved using reversed-phase chromatography with C18 columns and acidic mobile phases.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 5 |
| 0.50 | 5 |
| 3.50 | 40 |
| 3.51 | 95 |
| 4.50 | 95 |
| 4.51 | 5 |
| 5.50 | 5 |
Mass Spectrometer: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 856.4 | 972.5 | 150 | 35 |
| This compound-d8 | 864.4 | 980.5 | 150 | 35 |
Results and Discussion
The HPLC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 10 pg/mL to 10,000 pg/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 10 pg/mL with acceptable precision and accuracy.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (pg/mL) | Regression Equation | r² |
|---|
| This compound | 10 - 10,000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized in Table 4. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 10 | 98.5 | 8.2 | 102.1 | 11.5 |
| LQC | 30 | 101.2 | 6.5 | 99.8 | 7.9 |
| MQC | 500 | 97.8 | 4.1 | 98.5 | 5.3 |
| HQC | 8000 | 103.4 | 3.5 | 101.7 | 4.1 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 5. The extraction recovery was consistent and reproducible. The matrix effect was minimal, indicating that the SPE procedure effectively removed interfering components from the plasma.
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (pg/mL) | Mean Extraction Recovery (%) | Matrix Factor |
|---|---|---|---|
| LQC | 30 | 85.2 | 0.98 |
| HQC | 8000 | 88.9 | 1.01 |
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow for this compound quantification.
Hypothetical this compound Signaling Pathway
Based on the signaling pathways of similar neuropeptides like Orexin, this compound is hypothesized to act via G-protein coupled receptors (GPCRs).
Caption: Hypothesized Gq-coupled GPCR signaling pathway for this compound.
Conclusion
A highly sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound. The robust solid-phase extraction protocol ensures minimal matrix effects and high recovery, contributing to the reliability of the assay.
References
Application Notes and Protocols for Cell-Based Assays to Screen Orenetide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenetide (also known as BP-101 or Desirix) is a synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] While its precise mechanism of action is not fully elucidated, preclinical in vitro studies have indicated that this compound may exert its effects through the modulation of key neurotransmitter systems in the brain. Specifically, it has been reported to inhibit the activation of selected gamma-aminobutyric acid (GABA)A receptors and to affect glutamate neuronal transmission.
This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the activity of this compound and similar compounds. The proposed assays are based on its known and potential molecular targets, providing a framework for researchers to investigate its pharmacological profile. The assays cover the primary reported mechanisms involving GABAergic and glutamatergic systems, as well as secondary screening assays for other key pathways involved in sexual desire, such as dopaminergic, serotonergic, and melanocortin signaling.
Primary Screening Assays for this compound Activity
The primary screening panel focuses on the reported in vitro activities of this compound: antagonism of GABA-A receptors and modulation of glutamate transmission.
GABA-A Receptor Antagonism Assay
This assay evaluates the ability of this compound to inhibit the function of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission.
Automated patch-clamp electrophysiology provides a direct measure of ion channel function and is the gold standard for characterizing ion channel modulators.
Experimental Protocol:
-
Cell Culture: Use a stable cell line expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2) in a suitable cell culture medium. Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used.
-
Cell Preparation: On the day of the experiment, detach the cells and prepare a single-cell suspension in an extracellular solution.
-
Automated Patch-Clamp:
-
Load the cell suspension and the test compounds (including this compound, a known antagonist like bicuculline as a positive control, and vehicle control) onto the automated patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the GABA solution with increasing concentrations of this compound.
-
Record the GABA-A receptor-mediated currents in response to each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each recording.
-
Normalize the current in the presence of this compound to the baseline GABA-evoked current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This high-throughput assay indirectly measures GABA-A receptor activity by monitoring changes in intracellular calcium concentration in response to membrane potential changes.
Experimental Protocol:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing a GABA-A receptor subtype in black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Compound Addition and Stimulation:
-
Perform the assay on a Fluorometric Imaging Plate Reader (FLIPR).
-
Add increasing concentrations of this compound to the wells, followed by a pre-determined concentration of GABA (e.g., EC80).
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) upon GABA addition.
-
Determine the inhibitory effect of this compound at each concentration.
-
Generate a dose-response curve and calculate the IC50 value.
-
Data Presentation:
| Compound | Assay Type | Cell Line | Target | IC50 (µM) [Hypothetical] |
| This compound | Electrophysiology | HEK293-GABA-A α1β2γ2 | GABA-A Receptor | 5.2 |
| This compound | FLIPR Calcium Flux | CHO-GABA-A α1β2γ2 | GABA-A Receptor | 7.8 |
| Bicuculline (Control) | Electrophysiology | HEK293-GABA-A α1β2γ2 | GABA-A Receptor | 0.15 |
Glutamate Release Assay
This assay measures the effect of this compound on the release of glutamate from cultured neuronal cells.
Experimental Protocol:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated neurons) in multi-well plates.
-
Treatment:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate glutamate release by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl).
-
-
Sample Collection and Analysis:
-
Collect the extracellular medium.
-
Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit (e.g., a fluorometric or colorimetric kit).
-
-
Data Analysis:
-
Normalize the glutamate concentration to the total protein content in each well.
-
Compare the amount of glutamate released in this compound-treated cells to vehicle-treated controls.
-
Generate a dose-response curve to determine the EC50 or IC50 for the modulation of glutamate release.
-
Data Presentation:
| Compound | Cell Type | Stimulation | Effect on Glutamate Release | EC50/IC50 (µM) [Hypothetical] |
| This compound | Primary Cortical Neurons | 50 mM KCl | Modulation | 2.5 (EC50) |
| Vehicle | Primary Cortical Neurons | 50 mM KCl | Baseline | N/A |
Secondary Screening Assays for this compound Activity
Given that HSDD is associated with an imbalance of excitatory and inhibitory neurotransmitters, a secondary screening panel targeting key receptors in sexual desire pathways is recommended.
Melanocortin Receptor 4 (MC4R) Activity Assay
Bremelanotide, another drug for HSDD, is a melanocortin receptor agonist. It is plausible that this compound may also interact with this pathway.
Experimental Protocol (cAMP Assay):
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human MC4R.
-
Assay Procedure:
-
Seed the cells in a microplate.
-
Treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known MC4R agonist (e.g., α-MSH) at a sub-maximal concentration (for antagonist screening) or assess direct activation by this compound (for agonist screening).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism).
-
Data Presentation:
| Compound | Assay Type | Cell Line | Target | Activity | EC50/IC50 (nM) [Hypothetical] |
| This compound | cAMP | HEK293-hMC4R | MC4R | To be determined | - |
| α-MSH (Control) | cAMP | HEK293-hMC4R | MC4R | Agonist | 0.5 |
| SHU9119 (Control) | cAMP | HEK293-hMC4R | MC4R | Antagonist | 1.2 |
Dopamine D2 Receptor (D2R) Activity Assay
Dopamine is a key excitatory neurotransmitter in sexual desire. Flibanserin, another HSDD medication, modulates dopamine levels.
Experimental Protocol (cAMP Assay):
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human dopamine D2 receptor (a Gi-coupled receptor).
-
Assay Procedure:
-
Incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of a D2R agonist (e.g., quinpirole) and forskolin (to stimulate adenylyl cyclase).
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis:
-
Determine the ability of this compound to act as an agonist (inhibit cAMP) or antagonist (reverse agonist-induced inhibition).
-
Calculate EC50 or IC50 values.
-
Data Presentation:
| Compound | Assay Type | Cell Line | Target | Activity | EC50/IC50 (nM) [Hypothetical] |
| This compound | cAMP | CHO-hD2R | D2R | To be determined | - |
| Quinpirole (Control) | cAMP | CHO-hD2R | D2R | Agonist | 3.1 |
| Haloperidol (Control) | cAMP | CHO-hD2R | D2R | Antagonist | 10.5 |
Serotonin 5-HT2A Receptor Activity Assay
Serotonin pathways are also implicated in sexual function, with some 5-HT receptors having inhibitory effects.
Experimental Protocol (Calcium Flux Assay):
-
Cell Culture: Use a cell line (e.g., HEK293) expressing the human 5-HT2A receptor (a Gq-coupled receptor).
-
Dye Loading: Load cells with a calcium-sensitive dye.
-
Assay Procedure:
-
On a FLIPR or similar instrument, add increasing concentrations of this compound.
-
Stimulate the cells with a 5-HT2A agonist (e.g., serotonin or DOI).
-
Monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Determine if this compound acts as an agonist (stimulates calcium release) or an antagonist (blocks agonist-induced calcium release).
-
Calculate EC50 or IC50 values.
-
Data Presentation:
| Compound | Assay Type | Cell Line | Target | Activity | EC50/IC50 (nM) [Hypothetical] |
| This compound | Calcium Flux | HEK293-h5-HT2A | 5-HT2A | To be determined | - |
| Serotonin (Control) | Calcium Flux | HEK293-h5-HT2A | 5-HT2A | Agonist | 8.7 |
| Ketanserin (Control) | Calcium Flux | HEK293-h5-HT2A | 5-HT2A | Antagonist | 2.4 |
Visualizations
Caption: Proposed mechanism of this compound action on GABAergic and glutamatergic synapses.
Caption: General workflow for a fluorescence-based (FLIPR) calcium flux assay.
Caption: Logical relationship for secondary screening of this compound against key GPCR targets.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. The primary assays target its known mechanisms of action on GABA-A and glutamate systems, while the secondary screening panel allows for the exploration of its activity on other relevant pathways involved in the complex neurobiology of sexual desire. The use of these standardized cell-based assays will enable researchers to generate robust and reproducible data to further elucidate the pharmacological profile of this compound and to screen for novel compounds with similar activities. It is important to note that the quantitative data presented in the tables are hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available. Researchers should establish their own experimental values based on the described protocols.
References
Application Notes and Protocols: Dissolving and Storing Orenetide for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenetide is a novel synthetic peptide investigated for its potential therapeutic applications.[1] As with many peptides, proper handling, dissolution, and storage are critical to ensure its stability and the reproducibility of research results. These application notes provide a detailed protocol for the dissolution and storage of this compound based on established best practices for synthetic peptides.
Product Information
-
Product Name: this compound
-
Synonyms: BP-101, L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-proline[2]
-
Appearance: Lyophilized powder
-
Molecular Formula: C26H47N9O7[2]
-
Molecular Weight: 597.7 g/mol [2]
Storage of Lyophilized this compound
Proper storage of lyophilized this compound is crucial for its long-term stability. The stability of peptides can be compromised by factors such as moisture and temperature.
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Duration | Temperature | Additional Notes |
| Short-term (1-2 weeks) | -20°C | Keep in a tightly sealed vial.[3] |
| Long-term (months to years) | -80°C | For optimal preservation, store in a desiccator. |
-
Handling Precautions:
-
Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Store away from bright light.
-
For peptides containing amino acids prone to oxidation (like Cys, Met, Trp), consider storing under an inert gas like nitrogen or argon.
-
Peptides with hygroscopic amino acids (Asp, Glu, Lys, Arg, His) should be stored in a desiccator.
-
Dissolution of this compound
The choice of solvent is critical for successfully reconstituting this compound. It is recommended to start with high-purity water and, if necessary, move to other solvents.
Table 2: Recommended Solvents for this compound Reconstitution
| Solvent | Application |
| Sterile, distilled water | Recommended as the initial solvent for most peptides. |
| Dilute acetic acid (0.1%) | Can be used if the peptide has low solubility in water. |
| Specific buffers (pH 5-6) | Useful for maintaining a stable pH for subsequent experiments. |
Experimental Protocol: Reconstitution of this compound
-
Preparation:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Ensure a sterile work environment and use sterile equipment to prevent contamination.
-
Prepare the chosen solvent (e.g., sterile distilled water).
-
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the solvent to the vial. It is advisable to create a stock solution at a higher concentration than the final experimental concentration.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure complete dissolution and the absence of particulates.
-
Storage of this compound in Solution
Peptide solutions are significantly less stable than their lyophilized form. Therefore, proper storage is essential to maintain their biological activity.
Table 3: Recommended Storage Conditions for this compound in Solution
| Storage Duration | Temperature | Additional Notes |
| Short-term (up to 1 week) | 4°C | Use sterile buffers at pH 5-6 to enhance stability. |
| Long-term | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
-
Important Considerations:
-
The shelf-life of peptides in solution is limited.
-
Peptides containing certain amino acids (e.g., Cys, Met, Trp, Asp, Gln) are particularly unstable in solution.
-
Repeated freeze-thaw cycles are detrimental to peptide stability and should be avoided.
-
Experimental Workflow
Caption: Workflow for dissolving and storing this compound.
Signaling Pathways
As this compound is a synthetic peptide whose mechanism of action is still under investigation, a specific signaling pathway diagram cannot be provided at this time. Research is ongoing to elucidate the molecular pathways through which this compound exerts its effects.
Disclaimer
These protocols are based on general best practices for handling peptides. It is highly recommended that researchers consult any product-specific documentation provided by the manufacturer and perform their own validation experiments to determine the optimal conditions for their specific research needs.
References
Application Notes and Protocols for Intranasal Delivery of Peptides: A Focus on Orenetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal (IN) administration has emerged as a promising non-invasive route for the systemic delivery of therapeutic peptides and for direct nose-to-brain targeting, bypassing the blood-brain barrier (BBB).[1][2][3] This route offers several advantages, including rapid absorption, avoidance of first-pass metabolism, and ease of administration, which can improve patient compliance.[4][5] These application notes provide a detailed overview of the techniques and considerations for the intranasal delivery of peptides, with a specific focus on Orenetide, a synthetic pentapeptide developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD).
This compound is administered as a nasal spray and is thought to exert its effects through direct nose-to-brain transport via the olfactory and trigeminal nerves, accumulating in the olfactory bulb and subsequently acting on brain structures that regulate sexual behavior. The proposed mechanism involves the modulation of the GABAergic system.
These notes will cover key aspects of intranasal peptide delivery, including formulation considerations, preclinical evaluation protocols, and a summary of the available clinical data for this compound.
Intranasal Drug Delivery: Mechanisms and Techniques
The nasal cavity provides a unique interface for drug absorption into both the systemic circulation and the central nervous system (CNS). Two primary pathways are involved in nose-to-brain transport:
-
The Olfactory Pathway: Drugs deposited in the olfactory region of the nasal cavity can be transported directly to the brain along the olfactory neurons.
-
The Trigeminal Pathway: The trigeminal nerve, which innervates the respiratory and olfactory epithelia, also serves as a direct route to the brainstem.
To enhance the absorption of peptides across the nasal mucosa, various formulation strategies are employed:
-
Permeation Enhancers: These excipients transiently increase the permeability of the nasal epithelium. Examples include cyclodextrins, surfactants, and chitosan.
-
Mucoadhesive Agents: These polymers increase the residence time of the formulation in the nasal cavity, allowing for more prolonged absorption.
-
Nanoparticle-based Systems: Encapsulating peptides in nanoparticles can protect them from enzymatic degradation and enhance their transport across the nasal mucosa.
This compound: A Case Study in Intranasal Peptide Delivery
This compound (also known as BP-101) is a five-amino-acid synthetic peptide formulated as a nasal spray for the treatment of HSDD in premenopausal women.
Clinical Efficacy of this compound
A Phase III clinical trial conducted in Russia demonstrated the efficacy of this compound in treating HSDD. The key findings from this study are summarized below. However, it is important to note that a subsequent Phase II dose-ranging study conducted in Australia and New Zealand did not show a statistically significant superiority of this compound over placebo for the co-primary endpoints.
Table 1: Summary of Efficacy Results from the Phase III Clinical Trial of this compound (NCT03463707)
| Efficacy Endpoint | This compound (2 mg/day) | Placebo | Mean Difference (95.9% CI) | p-value |
| Change from Baseline in Number of Satisfying Sexual Events (SSEs) at Week 4 | 1.83 (0.28–3.39) | 0.02 | ||
| Change from Baseline in Female Sexual Function Index (FSFI) Desire Domain Score at Week 4 | 0.51 (0.25–0.78) | <0.001 | ||
| Change from Baseline in Female Sexual Distress Scale-Revised (FSDS-R) Total Score at Week 4 | -2.9 (-5.6–-0.2) | 0.04 |
Table 2: Adverse Events Reported in the Phase III Clinical Trial of this compound
| Adverse Event | This compound (n=95) | Placebo (n=94) |
| Any Adverse Event | 33 (34.7%) | 29 (30.9%) |
| Headache | Most common | - |
| Nasal Dryness | Most common | - |
| Unpleasant Odor | Most common | - |
Note: Specific percentages for individual adverse events were not provided in the source.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of intranasally delivered peptides, which can be adapted for substances like this compound.
Protocol 1: Intranasal Administration to Rats for Brain Delivery Assessment
Objective: To administer a peptide solution intranasally to rats to evaluate its concentration in various brain regions.
Materials:
-
Peptide solution (e.g., this compound) in a suitable vehicle
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette with fine tips
-
Dissection tools
-
Homogenizer
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Place the anesthetized rat in a supine position with its head tilted back slightly.
-
Using a micropipette, slowly instill a small volume (e.g., 10-20 µL per nostril) of the peptide solution into one nostril, allowing the animal to inhale the droplet.
-
Alternate between nostrils until the full dose has been administered.
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, euthanize the animal.
-
Perfuse the circulatory system with saline to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., olfactory bulb, frontal cortex, hippocampus).
-
Homogenize the brain tissue samples and process for peptide quantification using a validated analytical method.
Protocol 2: In-Situ Nasal Perfusion in Rats
Objective: To determine the absorption rate and permeability of a peptide across the nasal mucosa.
Materials:
-
Peptide solution in a perfusion buffer
-
Male Wistar rats (250-300 g)
-
Anesthetic
-
Peristaltic pump
-
Tubing for cannulation
-
Surgical instruments
Procedure:
-
Anesthetize the rat and perform a tracheotomy to ensure a clear airway.
-
Insert a cannula through the esophagus to the posterior of the nasal cavity and secure it.
-
Close the nasopalatine duct to prevent drainage of the perfusate into the mouth.
-
Insert an outlet tube into the contralateral nostril to collect the perfusate.
-
Perfuse the nasal cavity with the peptide solution at a constant flow rate (e.g., 0.2-2 mL/min).
-
Collect the perfusate at regular intervals and analyze the peptide concentration to determine the amount absorbed.
Protocol 3: Histological Evaluation of Nasal Mucosa for Irritation
Objective: To assess the potential for a peptide formulation to cause irritation or damage to the nasal epithelium.
Materials:
-
Peptide formulation
-
Control vehicle
-
Rats or rabbits
-
Anesthetic
-
Fixative (e.g., 10% neutral buffered formalin)
-
Histology processing reagents (paraffin, hematoxylin and eosin stain)
-
Microscope
Procedure:
-
Administer the peptide formulation or control vehicle intranasally to the animals daily for a predetermined period (e.g., 7 or 14 days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the nasal cavity and fix the tissues in formalin.
-
Process the tissues for paraffin embedding and sectioning.
-
Stain the tissue sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for any signs of inflammation, epithelial cell loss, or other histopathological changes.
Visualizations
Proposed Signaling Pathway for this compound
The exact molecular mechanism of this compound's interaction with the GABAergic system has not been fully elucidated. However, it is hypothesized to modulate GABA-A receptors. The following diagram illustrates a generalized signaling pathway for a modulator of the GABA-A receptor.
Caption: Proposed mechanism of this compound action in the brain.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel intranasally delivered peptide therapeutic like this compound.
Caption: Preclinical development workflow for intranasal peptides.
Conclusion
Intranasal delivery represents a viable and attractive alternative to parenteral administration for therapeutic peptides, particularly for targeting the CNS. The case of this compound illustrates the potential of this approach, although it also highlights the challenges in translating promising early-stage results into consistent clinical efficacy. The protocols and data presented here provide a framework for researchers and drug developers working in this exciting field. Further research into optimizing formulations and a deeper understanding of the nose-to-brain transport mechanisms will be crucial for the successful development of future intranasal peptide therapeutics.
References
- 1. In Situ and in Vivo Study of Nasal Absorption of Paeonol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.pnu.edu.ua [journals.pnu.edu.ua]
- 4. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug development of intranasally delivered peptides [creative-peptides.com]
Application Notes and Protocols for Preclinical Evaluation of Orenetide in HSDD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenetide (also known as BP-101) is a synthetic peptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD), a condition characterized by a persistent lack or absence of sexual fantasies and desire for sexual activity that causes marked distress or interpersonal difficulty.[1] While this compound has undergone clinical trials and received marketing approval in Russia, a recent Phase II trial in Australia and New Zealand did not demonstrate superiority over placebo.[2][3] The precise mechanism of action of this compound is not yet fully elucidated, but it is believed to act on central nervous system structures that regulate sexual behavior, such as the hypothalamus and limbic system, when administered intranasally.
These application notes provide a framework for the preclinical experimental design to evaluate the efficacy of this compound for HSDD in established animal models. The protocols detailed below focus on assessing pro-sexual behavior and investigating the potential neurochemical pathways involved.
Key Preclinical Experiments
A comprehensive preclinical evaluation of this compound should include behavioral assays to assess sexual motivation and receptivity, alongside neurochemical analyses to explore its mechanism of action.
Behavioral Efficacy in a Rat Model of Low Sexual Motivation
The primary preclinical model for HSDD utilizes ovariectomized (OVX) female rats treated with suboptimal levels of hormones to induce a state of low sexual motivation. The key behavioral endpoint is the frequency of solicitations, which is a measure of proceptive (initiating) sexual behavior.
Experimental Protocol: Paced Mating Behavior Assay
This protocol is adapted from the methodology described in the preclinical evaluation of BP-101 (this compound).
Objective: To assess the effect of this compound on female sexual motivation and receptivity.
Animals: Adult, sexually experienced, bilaterally ovariectomized female rats. Stud male rats with proven sexual performance.
Materials:
-
This compound (BP-101)
-
Vehicle (e.g., saline)
-
Estradiol Benzoate (EB) and Progesterone (P) for hormone priming
-
Paced mating test chambers: A two-compartment chamber where the female can freely move between compartments through an opening too small for the male.
-
Video recording equipment for behavioral analysis.
Procedure:
-
Hormone Priming: To induce a state of low but present sexual motivation, prime OVX female rats with a suboptimal dose of estradiol benzoate (e.g., 10 µg) 48 hours before testing, followed by a suboptimal dose of progesterone (e.g., 200 µg) 4 hours before testing.
-
This compound Administration:
-
Acute Administration: Administer this compound intranasally at various doses (e.g., 75, 150, 300 µg/kg) or vehicle 40 minutes before the behavioral test.
-
Chronic Administration: Administer this compound or vehicle daily for a specified period (e.g., 11 days) with behavioral testing conducted on multiple days during the administration period.
-
-
Paced Mating Test:
-
Place the female rat in one compartment of the testing chamber and allow for a 5-minute acclimatization period.
-
Introduce a stud male into the other compartment.
-
Record the 30-minute test session.
-
-
Behavioral Scoring: Analyze the video recordings to quantify the following behaviors:
-
Solicitations: Frequency of proceptive behaviors such as hopping, darting, and ear wiggling directed at the male. This is the primary indicator of sexual motivation.
-
Lordosis Quotient (LQ): The proportion of male mounts that elicit a lordosis posture (receptive behavior), calculated as (number of lordosis responses / number of mounts) x 100.
-
Return Latency: The time it takes for the female to return to the male's compartment after a mount or intromission.
-
Data Presentation:
Table 1: Effect of Acute Intranasal this compound Administration on Solicitation Frequency in Female Rats
| Treatment Group | Dose (µg/kg) | Mean Solicitation Frequency (per 30 min) | % Increase vs. Vehicle |
| Vehicle | - | Baseline Value | - |
| This compound | 75 | Value | Value |
| This compound | 150 | Value | Value |
| This compound | 300 | Value | ~80% |
Note: Baseline and specific values for 75 and 150 µg/kg are not publicly available and would be determined experimentally.
Table 2: Effect of Chronic Intranasal this compound Administration on Solicitation Frequency in Female Rats
| Treatment Group | Dose (µg/kg) | Mean Solicitation Frequency (Day 6-16) | Fold Increase vs. Vehicle |
| Vehicle | - | Baseline Value | - |
| This compound | 75 | Value | ~2-fold |
| This compound | 300 | Value | ~2-fold |
Note: Baseline and specific mean values are not publicly available and would be determined experimentally.
Investigation of Neurochemical Effects
HSDD is hypothesized to involve an imbalance between excitatory (e.g., dopamine, norepinephrine) and inhibitory (e.g., serotonin) neurotransmitter systems in the brain. Preclinical studies should investigate whether this compound modulates these systems in key brain regions associated with sexual behavior.
Experimental Protocol: Analysis of Brain Neurotransmitter Levels
Objective: To determine the effect of this compound on dopamine and serotonin levels in specific brain regions.
Animals: Adult female rats.
Materials:
-
This compound (BP-101)
-
Vehicle (e.g., saline)
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
-
Microdialysis equipment (optional, for in-vivo measurements)
-
Brain tissue homogenization equipment
Procedure:
-
This compound Administration: Administer this compound or vehicle to female rats at an effective dose determined from behavioral studies.
-
Tissue Collection: At a designated time point after administration, euthanize the animals and rapidly dissect brain regions of interest, such as the medial preoptic area (MPOA), nucleus accumbens, and ventral tegmental area.
-
Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer.
-
Neurotransmitter Quantification: Analyze the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the tissue homogenates using a validated HPLC-MS method.
Data Presentation:
Table 3: Hypothetical Effect of this compound on Neurotransmitter Levels in the Medial Preoptic Area (MPOA)
| Treatment Group | Dopamine (ng/mg tissue) | Serotonin (ng/mg tissue) |
| Vehicle | Value | Value |
| This compound | Value | Value |
Note: This table is hypothetical as no public data is available. It serves as a template for presenting experimental findings.
Receptor Binding Profile
Identifying the molecular targets of this compound is crucial for understanding its mechanism of action. Radioligand binding assays can be used to determine the affinity of this compound for various receptors implicated in sexual function.
Experimental Protocol: Receptor Binding Assay
Objective: To assess the binding affinity of this compound to candidate receptors (e.g., dopamine, serotonin, melanocortin, or novel peptide receptors).
Materials:
-
This compound (BP-101)
-
Radiolabeled ligands for the receptors of interest
-
Cell membranes or tissue homogenates expressing the target receptors
-
Scintillation counter or other appropriate detection system
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes/tissue homogenates, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Detection: Quantify the amount of bound radioligand.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to represent the binding affinity.
Data Presentation:
Table 4: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Radioligand | This compound Ki (nM) |
| Dopamine D1 | e.g., [3H]SCH23390 | Value |
| Dopamine D2 | e.g., [3H]Spiperone | Value |
| Serotonin 5-HT1A | e.g., [3H]8-OH-DPAT | Value |
| Serotonin 5-HT2A | e.g., [3H]Ketanserin | Value |
| Melanocortin MC4R | e.g., [125I]NDP-α-MSH | Value |
Note: This table is hypothetical as no public data is available. It serves as a template for presenting experimental findings.
Mandatory Visualizations
Caption: Experimental workflow for this compound preclinical trials.
References
- 1. Pipeline – Ovoca Bio [ovocabio.com]
- 2. Ovoca Bio shares dive following disappointing this compound study results | MarketScreener [marketscreener.com]
- 3. Ovoca Bio Receives Marketing Approval for this compound for the Treatment of Hypoactive Sexual Desire Disorder in Premenopausal Women in Russian Federation | MarketScreener [marketscreener.com]
Troubleshooting & Optimization
Improving Orenetide bioavailability after nasal administration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the bioavailability of Orenetide following nasal administration. The content is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is nasal administration a target route?
A1: this compound (also known as Desirix) is a peptide therapeutic. The nasal route is a promising, non-invasive alternative to parenteral injections for systemic drug delivery.[1] Key advantages of nasal administration include rapid absorption due to the highly vascularized nasal mucosa, avoidance of first-pass metabolism in the liver, and the potential for direct nose-to-brain delivery, which may be relevant for centrally acting peptides like this compound.[2][3][4]
Q2: What are the primary barriers to achieving high bioavailability for nasally administered this compound?
A2: Like most therapeutic peptides, this compound faces several physiological barriers in the nasal cavity that can limit its bioavailability:
-
Low Permeability: The nasal epithelium is a significant barrier, particularly for larger molecules like peptides (>1,000 Da), which typically exhibit weak membrane permeability.[5] Transport occurs via the transcellular (across cells) or paracellular (between cells) pathways, both of which are highly restricted for peptides.
-
Enzymatic Degradation: The nasal mucosa contains various enzymes, such as proteases and peptidases, that can degrade this compound before it can be absorbed into the systemic circulation.
-
Rapid Mucociliary Clearance: The nasal cavity has a protective mechanism called mucociliary clearance, which transports mucus (and trapped drug particles) towards the nasopharynx with a half-life of about 15-21 minutes. This short residence time limits the window for drug absorption.
Q3: What is a realistic target for the absolute bioavailability of a peptide like this compound via the nasal route?
A3: The bioavailability of nasally administered peptides is often low, sometimes in the single-digit range. Most currently marketed intranasal peptide formulations have bioavailabilities of less than 5%. For example, the bioavailability of nasally delivered nafarelin acetate is approximately 2.8%, while desmopressin acetate ranges from 3.3% to 4.1%. Therefore, achieving a bioavailability within this range for an initial this compound formulation would be a reasonable benchmark, with formulation enhancement strategies aiming to improve upon it.
Q4: What are the main formulation strategies to improve the nasal bioavailability of this compound?
A4: Key strategies focus on overcoming the primary barriers and can be used in combination:
-
Permeation Enhancers: These excipients transiently increase the permeability of the nasal epithelium. Examples include chitosan, cyclodextrins, and alkylsaccharides.
-
Mucoadhesive Agents: Polymers like chitosan and its derivatives can increase the formulation's residence time in the nasal cavity by adhering to the mucus layer, allowing more time for absorption.
-
Enzyme Inhibitors: Co-formulation with protease inhibitors can protect this compound from enzymatic degradation.
-
Nanoparticle Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from enzymatic degradation and provide a sustained release.
Troubleshooting Guide
Q5: My in vivo study shows very low or highly variable this compound bioavailability. What are the likely causes and how can I troubleshoot this?
A5: Low and variable bioavailability is a common challenge. Use the following logical approach to identify the cause.
Q6: I am observing signs of nasal irritation (e.g., inflammation, epithelial damage) in my animal models. What could be the cause?
A6: Nasal irritation is often caused by the formulation's excipients, pH, or osmolality.
-
Permeation Enhancers: Some permeation enhancers, particularly surfactants, can cause toxicity or irritation to the nasal mucosa. Consider using enhancers with a better-established safety profile, such as alkylsaccharides or chitosan.
-
pH and Osmolality: The natural pH of the nasal cavity is between 5.5 and 6.5. Formulations outside this range can cause irritation. Ensure your formulation is buffered to a physiologically compatible pH and is isotonic.
-
Troubleshooting Steps:
-
Conduct a vehicle-only (placebo) study to determine if the irritation is caused by the excipients alone.
-
Screen different permeation enhancers and concentrations in vitro using a nasal epithelial cell line (e.g., RPMI 2650) to assess cytotoxicity before in vivo use.
-
Adjust the pH and osmolality of your formulation to be as close to physiological levels as possible.
-
Data Presentation: Comparative Formulation Strategies
The following table summarizes the impact of different formulation strategies on the bioavailability of various peptides, providing a reference for potential improvements for this compound. Note: Data is compiled from studies on different peptides and serves as an illustrative guide.
| Peptide Class (Example) | Formulation Strategy | Achieved Bioavailability (%) | Key Advantage | Reference |
| GnRH Analogue (Nafarelin) | Simple Aqueous Solution | ~2.8% | Simplicity of formulation | |
| Vasopressin Analogue (Desmopressin) | Aqueous Solution with Preservative | 3.3% - 4.1% | Established market formulation | |
| Peptide Hormone (Insulin) | Mucoadhesive (Chitosan) Nanoparticles | 10-20% (in rats) | Increased residence time and protection | |
| Anticoagulant (Enoxaparin) | Alkylsaccharide Permeation Enhancer | Dose-dependent increase | Rapid and significant permeation boost | |
| Peptide Hormone (Calcitonin) | Microsphere Technology | ~3-5% (in humans) | Protection from degradation |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rat Model
This protocol outlines a standard procedure to determine the absolute bioavailability of a nasally administered this compound formulation.
Protocol 2: In Vitro Permeation Study Using a Nasal Epithelial Cell Model
This protocol assesses the ability of an this compound formulation to cross a nasal epithelial barrier, which is useful for screening permeation enhancers.
-
Cell Culture:
-
Culture a human nasal epithelial cell line (e.g., RPMI 2650) on Transwell® inserts until a confluent monolayer is formed.
-
Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A stable, high TEER value indicates a well-formed barrier.
-
-
Permeation Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (containing the drug and any enhancers) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, measure the final TEER to assess any cytotoxic effects of the formulation. A significant drop in TEER may indicate membrane damage.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected basolateral samples using LC-MS/MS or an appropriate assay.
-
Calculate the apparent permeability coefficient (Papp) to compare the effectiveness of different formulations. A higher Papp value indicates enhanced permeation.
-
Signaling Pathway Visualization
Mechanism of Tight Junction Modulation by Permeation Enhancers
Many permeation enhancers, such as chitosan and alkylsaccharides, improve the paracellular transport of peptides by transiently and reversibly opening the tight junctions between epithelial cells.
References
- 1. Drug development of intranasally delivered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. en.aig-journal.ru [en.aig-journal.ru]
- 4. Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
Orenetide Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the degradation of orenetide. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound, also known as BP-101 or Desirix, is an investigational synthetic peptide consisting of five amino acids. It has been studied for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women and is administered via a nasal spray.[1] As a peptide therapeutic, its stability is a critical factor for maintaining potency and ensuring safety.
Q2: What are the likely degradation pathways for a peptide like this compound?
While specific degradation pathways for this compound are not extensively published in public literature, peptides are generally susceptible to several chemical and physical degradation processes. The most common chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues, leading to the formation of aspartic acid or glutamic acid, or their iso-aspartyl isomers. This can alter the peptide's structure and function.[2][3]
-
Oxidation: The modification of amino acid side chains, particularly methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr). This can be initiated by exposure to oxygen, light, or trace metals.
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact the peptide's biological activity.
-
Aggregation: The physical association of peptide molecules to form larger, often insoluble, aggregates. This can be influenced by factors such as concentration, pH, temperature, and agitation.
Q3: What environmental factors can accelerate this compound degradation?
The stability of this compound, like other peptides, is significantly influenced by its environment. Key factors that can accelerate degradation include:
-
Temperature: Higher temperatures generally increase the rates of chemical degradation reactions such as hydrolysis and deamidation.
-
pH: The pH of a solution can have a profound effect on the stability of a peptide. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of peptide bonds. The rate of deamidation is also highly pH-dependent.
-
Light: Exposure to light, particularly UV light, can promote oxidation of susceptible amino acid residues.
-
Oxidizing Agents: The presence of oxygen, peroxides, or metal ions can lead to oxidative degradation.
-
Enzymes: If the experimental system contains proteases (e.g., from cellular lysates or microbial contamination), enzymatic degradation of this compound can occur.
Troubleshooting Guide
Q1: I am observing a loss of this compound potency in my in vitro assay. What could be the cause?
A loss of potency can be due to chemical degradation or physical instability. Consider the following:
-
Check for Degradation Products: Analyze your this compound sample using a high-resolution analytical technique like HPLC-MS to look for new peaks that could correspond to degradation products.
-
Review Storage Conditions: Ensure that your this compound stock solutions and experimental samples have been stored at the recommended temperature and protected from light.
-
Assess Buffer Composition: The pH of your assay buffer could be contributing to hydrolysis or deamidation. Consider performing a stability study of this compound in your assay buffer over the time course of your experiment.
-
Consider Adsorption: Peptides can adsorb to the surfaces of storage vials and labware. Using low-protein-binding tubes and glassware may help.
Q2: My HPLC analysis of this compound shows multiple new peaks after a short period of storage in solution. How can I identify the cause?
The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To troubleshoot this:
-
Perform Forced Degradation Studies: Intentionally subject your this compound sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help you to identify the nature of the degradation you are observing under normal conditions.
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass of the parent this compound peak and the new impurity peaks. The mass difference can provide clues about the type of modification (e.g., a +16 Da shift may indicate oxidation).
-
Evaluate Formulation Components: If your this compound is in a formulated solution, consider if any of the excipients are contributing to its instability.
Q3: How can I improve the stability of my this compound solutions for experimental use?
To enhance the stability of this compound in solution, consider the following strategies:
-
Optimize pH: Identify the pH of maximum stability for this compound by conducting a pH-stability profile study. Buffer your solutions to this optimal pH.
-
Control Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down degradation rates.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.
-
Use Excipients: Consider the addition of stabilizing excipients such as antioxidants (e.g., ascorbic acid, methionine) to prevent oxidation, or chelating agents (e.g., EDTA) to sequester metal ions.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) this compound with appropriate cryoprotectants can significantly improve its stability.
Data Presentation
Table 1: Example pH-Stability Profile of this compound at 25°C
| pH | Buffer System | Incubation Time (days) | % this compound Remaining | Major Degradation Products |
| 3.0 | Citrate | 7 | 95.2 | Hydrolysis Product A |
| 5.0 | Acetate | 7 | 98.5 | Deamidation Product B |
| 7.4 | Phosphate | 7 | 92.1 | Deamidation Product B, Oxidation Product C |
| 9.0 | Borate | 7 | 85.6 | Deamidation Product B, Hydrolysis Product D |
Table 2: Example Forced Degradation Study of this compound
| Stress Condition | Treatment | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.3 | Hydrolysis Products A, D |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 22.8 | Deamidation Product B, Hydrolysis Product D |
| Oxidation | 3% H₂O₂, RT, 24h | 35.1 | Oxidation Product C |
| Thermal | 80°C, 48h | 12.5 | Deamidation Product B |
| Photolytic | UV light (254 nm), 24h | 8.9 | Oxidation Product C |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a solid or solution state at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
Objective: To develop a stability-indicating HPLC method for separating this compound from its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph with a UV detector and a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-32 min: 95% B
-
32-33 min: 95% to 5% B
-
33-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a generic method and must be optimized for the specific separation of this compound and its unique degradation products.
Visualizations
Caption: Potential degradation pathways for this compound and contributing factors.
Caption: Workflow for investigating the degradation of this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. Pipeline – Ovoca Bio [ovocabio.com]
- 2. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy in Orenetide animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy in animal studies of Orenetide.
Troubleshooting Guides
Problem 1: Lower than expected behavioral efficacy in female rat models.
Possible Causes and Solutions
| Cause | Recommended Action |
| Inadequate Hormone Priming: Ovariectomized female rats require appropriate estrogen and progesterone priming to be sexually receptive. | Ensure optimal hormone priming protocol. A typical regimen involves subcutaneous injections of estradiol benzoate (e.g., 10 µg) 48 hours prior to testing, followed by a progesterone injection (e.g., 500 µg) 4-6 hours before the behavioral assay.[1][2] |
| Suboptimal Dosing or Formulation: The dose of this compound may be insufficient to elicit a significant response, or the formulation may not be optimized for intranasal delivery and brain uptake. | Conduct a dose-response study to determine the optimal effective dose. Ensure the formulation is suitable for intranasal administration in rats, considering factors like viscosity, pH, and the inclusion of permeation enhancers. |
| Improper Intranasal Administration Technique: Incorrect administration can lead to the solution being swallowed or cleared from the nasal cavity before significant absorption occurs. | Administer the solution in small volumes (e.g., 5-10 µL per nostril) to the upper nasal cavity to maximize contact with the olfactory epithelium.[3] Anesthetize the rat lightly to prevent sneezing and ensure proper positioning. |
| Acclimatization and Habituation: Stress from handling and the testing environment can inhibit sexual behavior. | Acclimatize animals to the testing room and apparatus for several days before the experiment. Handle the animals regularly to reduce stress. |
| Male Stimulus Animal Issues: The male rat may not be sexually vigorous or may be overly aggressive, inhibiting the female's receptive behaviors. | Use sexually experienced and non-aggressive male rats. Screen male rats for sexual performance before using them in studies. |
| Behavioral Scored Incorrectly: Subjectivity in scoring proceptive and receptive behaviors can lead to inaccurate data. | Ensure observers are well-trained and blinded to the treatment groups. Use clear, objective definitions for behaviors such as lordosis, hopping, and darting. Videotape sessions for later review and scoring by multiple observers. |
Problem 2: High variability in efficacy between individual animals.
Possible Causes and Solutions
| Cause | Recommended Action |
| Genetic Variability: Different rat strains can exhibit varying sensitivities to hormonal treatments and drugs.[2] | Use a well-characterized and consistent rat strain for all experiments. Report the strain used in all publications. |
| Inconsistent Intranasal Delivery: Variable deposition of the drug within the nasal cavity can lead to differences in brain uptake. | Standardize the administration technique across all animals. Consider using specialized intranasal delivery devices designed for rodents. |
| Differences in Nasal Cavity Physiology: Individual variations in nasal mucus flow and enzymatic activity can affect drug absorption. | While difficult to control, randomizing animals to treatment groups can help mitigate this. Ensure animals are free from respiratory infections that could alter nasal physiology. |
| Cyclical Hormonal State (in intact females): If using intact females, their natural estrous cycle will significantly impact sexual receptivity.[1] | Use ovariectomized and hormone-primed females to eliminate the influence of the natural cycle and standardize the hormonal state. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: The exact mechanism of action for this compound is not fully elucidated. However, it is believed to act on brain structures that regulate sexual and reproductive behavior. Evidence suggests it may function as a melanocortin receptor agonist, similar to other drugs in development for hypoactive sexual desire disorder (HSDD). Specifically, it may target the melanocortin 4 receptor (MC4R) in regions like the hypothalamus.
Q2: What are the key behavioral endpoints to measure efficacy in a female rat model of sexual receptivity?
A2: Key endpoints include:
-
Lordosis Quotient (LQ): The proportion of male mounts that elicit a lordosis posture from the female. This is a primary measure of sexual receptivity.
-
Proceptive Behaviors: Behaviors initiated by the female to solicit mating, such as hopping, darting, and ear wiggling.
-
Paced Mating Behavior: In setups that allow the female to control the rate of sexual contact, measures include the latency to return to the male after an intromission and the number of crossings between chambers.
Q3: What are typical pharmacokinetic parameters for an intranasally delivered peptide in rats?
A3: Specific pharmacokinetic data for this compound in rats is not publicly available. However, for intranasally delivered peptides designed for brain uptake, the following general parameters can be expected. These values are illustrative and can vary significantly based on the peptide's properties and formulation.
| Parameter | Typical Range in Rats (Illustrative) | Description |
| Tmax (Brain) | 15 - 60 minutes | Time to reach maximum concentration in the brain. |
| Cmax (Brain) | ng/g tissue range | Maximum concentration achieved in the brain. |
| Brain-to-Plasma Ratio | > 1 (indicates direct nose-to-brain transport) | Ratio of the drug concentration in the brain to that in the plasma at a given time point. |
| Bioavailability (Brain) | Highly variable (can be <1% to >20%) | The fraction of the administered dose that reaches the brain. |
Q4: Are there alternatives to the ovariectomized, hormone-primed rat model?
A4: While the ovariectomized, hormone-primed model is the most common for standardizing hormonal states, researchers can also use intact, cycling female rats. However, this requires careful monitoring of the estrous cycle and testing only when females are in estrus, which can be more labor-intensive.
Experimental Protocols
Protocol 1: Assessment of Female Sexual Behavior in Ovariectomized Rats
-
Animals: Adult female Sprague-Dawley or Long-Evans rats, ovariectomized at least one week before the start of the experiment. Sexually experienced, vigorous male rats.
-
Hormone Priming:
-
48 hours before behavioral testing, administer estradiol benzoate (10 µg in sesame oil, subcutaneous).
-
4-6 hours before testing, administer progesterone (500 µg in sesame oil, subcutaneous).
-
-
This compound Administration:
-
Lightly anesthetize the female rat (e.g., with isoflurane).
-
Administer the this compound formulation or vehicle control intranasally in a small volume (e.g., 5-10 µL per nostril) using a micropipette.
-
Allow for a predetermined absorption time based on expected Tmax (e.g., 30 minutes) before behavioral testing.
-
-
Behavioral Testing:
-
Place the female in the testing arena (e.g., a plexiglass chamber) for a 5-10 minute acclimatization period.
-
Introduce the male rat.
-
Videotape the interaction for 15-30 minutes.
-
-
Data Analysis:
-
Score the videos for the frequency and latency of male mounts, intromissions, and ejaculations.
-
Score female behaviors:
-
Lordosis in response to mounts (calculate Lordosis Quotient: [number of lordosis responses / number of mounts] x 100).
-
Frequency of proceptive behaviors (hops, darts, ear wiggles).
-
-
Visualizations
Signaling Pathway
Caption: Hypothesized this compound signaling pathway in the brain.
Experimental Workflow
Caption: Workflow for a typical this compound efficacy study in rats.
Troubleshooting Logic
Caption: Logical flow for troubleshooting low efficacy in this compound studies.
References
- 1. neuronline-uat.sfn.org [neuronline-uat.sfn.org]
- 2. Facilitation of sexual behavior in ovariectomized rats by estradiol and testosterone: A preclinical model of androgen effects on female sexual desire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
Optimizing Orenetide Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Orenetide (also known under the development code BP101 and brand name Desirix) dosage for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic five-amino-acid peptide developed for the treatment of hypoactive sexual desire disorder (HSDD).[1][2] It is typically administered as a nasal spray.[1][3] While its full mechanism of action is still under investigation, evidence suggests that this compound acts on brain structures responsible for regulating sexual and reproductive behavior, such as the hypothalamus and the limbic-reticular system.[1] Preclinical studies in rats indicate that the medial preoptic area of the hypothalamus is a key site of action. It is hypothesized that this compound may modulate the balance of excitatory (e.g., dopamine, norepinephrine, oxytocin, melanocortins) and inhibitory (e.g., serotonin, opioids) neurotransmitters that govern sexual response.
Q2: What is a recommended starting dose for this compound in a rodent model of low sexual motivation?
A2: Based on preclinical studies in ovariectomized female rats, a model for low sexual motivation, the following dosages have been shown to be effective:
-
Intranasal Administration:
-
Acute administration of 300 μg/kg moderately increases sexual motivation.
-
Daily administration of 75 μg/kg or 300 μg/kg over a period of 10 days has been shown to significantly increase sexual motivation.
-
-
Direct Brain Infusion (into the medial preoptic area):
-
1 μg and 5 μg per rat have been shown to increase sexual motivation.
-
It is recommended to start with a dose within this range and optimize based on the specific experimental design and observed effects.
Q3: How should this compound be prepared and administered for in vivo experiments?
A3: For intranasal administration in rodent models, this compound can be dissolved in a suitable vehicle such as saline. For direct brain infusion, sterile artificial cerebrospinal fluid (aCSF) is an appropriate vehicle. The concentration should be calculated to deliver the desired dose in a small volume, typically a few microliters for intracerebral injections.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of behavioral effect after intranasal administration. | 1. Insufficient Dosage: The dose may be too low for the specific animal model or strain. 2. Improper Administration Technique: The nasal spray may not be effectively reaching the olfactory mucosa. 3. Hormonal Priming: In models of female sexual behavior, appropriate hormonal priming (e.g., with estradiol benzoate and progesterone) is crucial. | 1. Dose Escalation: Gradually increase the dose within the reported effective range (e.g., starting from 75 μg/kg and increasing to 300 μg/kg for daily administration in rats). 2. Refine Technique: Ensure the animal's head is properly restrained and the nasal spray is delivered to the nasal cavity, allowing for absorption by the olfactory and trigeminal nerves. 3. Verify Hormonal Priming Protocol: Confirm that the hormonal priming regimen is appropriate for the chosen animal model to induce a baseline level of sexual receptivity. |
| High variability in experimental results. | 1. Inconsistent Drug Administration: Variations in the volume or site of administration can lead to inconsistent drug exposure. 2. Individual Animal Differences: Biological variability among animals can contribute to varied responses. 3. Environmental Factors: Stress or other environmental distractors can influence behavioral outcomes. | 1. Standardize Administration: Use precise micropipettes for administration and ensure consistent technique across all animals. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Control Experimental Environment: Conduct behavioral testing in a quiet, low-stress environment and acclimatize animals to the testing procedures. |
| Adverse effects or toxicity observed. | 1. High Dosage: The administered dose may be approaching toxic levels. 2. Vehicle-Related Effects: The vehicle used to dissolve this compound may be causing adverse reactions. | 1. Dose De-escalation: Reduce the dosage to the lower end of the effective range. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between drug- and vehicle-induced effects. Consider alternative, well-tolerated vehicles if necessary. |
Quantitative Data Summary
The following table summarizes the effective dosages of this compound (BP101) identified in a preclinical study using a rat model of low sexual motivation.
| Administration Route | Dosage | Animal Model | Observed Effect | Reference |
| Intranasal (Acute) | 300 μg/kg | Ovariectomized female rats | Moderate increase in sexual motivation | |
| Intranasal (Chronic) | 75 μg/kg/day | Ovariectomized female rats | Two-fold increase in sexual motivation | |
| Intranasal (Chronic) | 300 μg/kg/day | Ovariectomized female rats | Two-fold increase in sexual motivation | |
| Intracerebral Infusion (Medial Preoptic Area) | 1 μ g/rat | Ovariectomized female rats | Increased sexual motivation | |
| Intracerebral Infusion (Medial Preoptic Area) | 5 μ g/rat | Ovariectomized female rats | Increased sexual motivation |
Experimental Protocols
In Vivo Model of Low Sexual Motivation in Female Rats
This protocol is based on the methodology described by Andreev-Andrievskiy et al., 2017.
-
Animal Model: Bilaterally ovariectomized female rats are used to create a model of low sexual motivation.
-
Hormonal Priming: To induce a baseline level of sexual receptivity, rats are primed with a suboptimal combination of estradiol benzoate (EB) and progesterone (P).
-
A typical regimen involves subcutaneous injections of EB followed by an injection of P prior to behavioral testing.
-
-
This compound Administration:
-
Intranasal: this compound is dissolved in saline and administered to the nasal cavity.
-
Intracerebral: this compound is dissolved in aCSF and infused directly into the medial preoptic area using stereotaxic surgery and cannulation.
-
-
Behavioral Testing:
-
Sexual behavior is assessed by pairing the female rat with a sexually experienced male rat.
-
Key behavioral endpoints include:
-
Solicitation Frequency: An indicator of sexual motivation.
-
Lordosis Frequency and Ratio: Measures of consummatory sexual behavior.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on female rat sexual behavior.
Caption: Hypothesized signaling pathway for this compound in promoting sexual motivation.
References
Overcoming poor Orenetide solubility in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of Orenetide in aqueous buffers.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
| Issue | Possible Cause | Recommended Action |
| This compound powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). | This compound is a basic peptide and has its lowest solubility near its isoelectric point (pI). | Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-6). A common starting point is 10% acetic acid in sterile water.[1] |
| The solution becomes cloudy or forms a precipitate after initial dissolution. | The concentration of this compound exceeds its solubility limit in the chosen buffer, or the buffer components are causing precipitation. | Centrifuge the solution to pellet the precipitate and use the supernatant.[2] Alternatively, try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer while vortexing.[2][3] |
| Solubility is still poor even in acidic buffers. | The peptide may be forming aggregates due to hydrophobic interactions. | Use sonication to aid dissolution.[4] Gentle warming (below 40°C) can also be attempted, but monitor for any signs of degradation. |
| Inconsistent results in bioassays. | Incomplete dissolution of this compound leading to inaccurate concentration of the active peptide. | Always ensure the this compound solution is clear and free of particulates before use. It is recommended to centrifuge the solution and use the supernatant for experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on its amino acid sequence (Thr-Lys-Pro-Arg-Pro), this compound is a basic peptide. Therefore, it is recommended to start with a slightly acidic solvent. Try dissolving the peptide in sterile, distilled water first. If it does not dissolve, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves.
Q2: How can I determine the net charge and isoelectric point (pI) of this compound?
A2: The net charge can be estimated by assigning a value of +1 to each basic residue (Lysine, Arginine, and the N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminus) at a neutral pH. For this compound (Thr-Lys-Pro-Arg-Pro), at pH 7, Lysine (+1), Arginine (+1), and the N-terminus (+1) contribute to a net positive charge, making it a basic peptide. The isoelectric point (pI), the pH at which the net charge is zero, can be predicted using online tools based on the amino acid sequence. Peptides are least soluble at their pI.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, if this compound proves difficult to dissolve in aqueous solutions, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice. First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the desired aqueous buffer to the final concentration while vortexing. Be aware of the compatibility of the organic solvent with your downstream experiments.
Q4: What is the best way to store this compound solutions?
A4: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. If you have a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, a solution can be kept at 4°C for a few days, but stability should be verified for your specific experimental conditions.
Q5: What should I do if I observe aggregation or precipitation over time?
A5: Aggregation can be a problem for many peptides. If you observe precipitation in your stock solution upon storage, it is best to prepare fresh solutions for your experiments. To minimize aggregation, ensure the peptide is fully dissolved initially and consider storing it at a lower concentration. Using buffers with appropriate pH and ionic strength can also help maintain solubility.
Data Presentation
The following table provides illustrative data on the potential solubility of this compound in various common aqueous buffers. This data is based on the predicted physicochemical properties of this compound and general peptide solubility principles. Actual solubility should be determined experimentally.
| Buffer System | pH | Estimated Solubility (mg/mL) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | Likely to be poorly soluble due to proximity to the isoelectric point. |
| 10 mM Sodium Acetate | 5.0 | 1 - 5 | Improved solubility in acidic conditions. |
| 10 mM Citrate Buffer | 4.0 | > 5 | Expected to be highly soluble. |
| 10 mM Tris Buffer | 8.5 | < 0.5 | Solubility may decrease as the pH approaches the pI from the basic side. |
| Sterile Water with 0.1% Acetic Acid | ~3.0 | > 10 | High solubility expected in strongly acidic conditions. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
This protocol outlines a method to quickly assess the solubility of this compound in different solvents.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% (v/v) Acetic Acid in sterile water
-
0.1 M Ammonium Bicarbonate in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Various aqueous buffers (e.g., PBS, Tris, Acetate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to achieve a target concentration of 10 mg/mL.
-
Vortex the tube for 30 seconds. Observe if the peptide dissolves completely (a clear solution).
-
If the peptide is not soluble, try sonication for 5-10 minutes in a water bath.
-
If still insoluble, proceed to the next solvent system. For basic peptides like this compound, add 10% acetic acid dropwise. For acidic peptides, 0.1 M ammonium bicarbonate could be used.
-
If aqueous solutions fail, start with a fresh sample of lyophilized this compound and attempt to dissolve it in a minimal volume of DMSO (e.g., 20 µL). Once dissolved, slowly add the desired aqueous buffer to the final concentration.
-
Record the solvent system and the approximate concentration at which this compound fully dissolves.
Protocol 2: Preparation of an this compound Stock Solution
This protocol describes a general procedure for preparing a stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Chosen solvent from Protocol 1 (e.g., 10% acetic acid or sterile water if soluble)
-
Sterile, appropriately sized tubes for the stock solution
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the lyophilized this compound vial to room temperature.
-
Centrifuge the vial briefly.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., add 1 mL of 10% acetic acid to 1 mg of this compound for a 1 mg/mL stock solution).
-
Vortex thoroughly until the peptide is completely dissolved. A clear solution should be obtained.
-
If necessary, briefly sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the peptide name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing this compound's solubility.
References
Technical Support Center: Orenetide in Neuronal Cell Cultures
Disclaimer: As of late 2025, specific data on the off-target effects of Orenetide in neuronal cell cultures is not available in peer-reviewed literature. This technical support center provides guidance based on the general principles of neuropeptide function and common experimental challenges encountered with peptides in neuronal cell culture systems. The information herein is intended to be a proactive resource for researchers and should be supplemented with rigorous experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound, also known as BP101, is a five-amino-acid synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism is thought to involve the modulation of excitatory and inhibitory neurotransmitter pathways that regulate sexual response.[1] Animal studies suggest it may promote female sexual receptivity, potentially involving GABAergic and dopaminergic neurons.[1]
Q2: Are there any documented off-target effects of this compound from clinical trials?
A2: Clinical trials have reported adverse events such as headaches, nasal dryness, and an unpleasant odor, with most being mild in severity.[1] These are considered systemic side effects and do not provide specific information about off-target molecular interactions in neuronal cells.
Q3: What are potential, unverified off-target effects I should consider in my neuronal culture experiments with this compound?
A3: While not empirically demonstrated for this compound, neuropeptides can exhibit promiscuous binding to G protein-coupled receptors (GPCRs) or modulate various signaling pathways beyond their primary target. Researchers should consider the possibility of this compound interacting with other neuropeptide receptors, ion channels, or growth factor signaling cascades in neurons.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: To distinguish between on-target and potential off-target effects, it is crucial to include specific controls. This can involve using a scrambled peptide sequence of this compound as a negative control, employing specific receptor antagonists for the presumed target receptor, and utilizing neuronal cell lines with and without the expression of the target receptor.
Q5: What are the best practices for preparing and applying this compound to neuronal cultures?
A5: Peptides should be reconstituted in a sterile, compatible solvent at a concentrated stock solution and then diluted to the final working concentration in the cell culture medium immediately before use. It is advisable to perform a dose-response curve to determine the optimal concentration and to minimize the potential for off-target effects that may occur at higher concentrations.
Troubleshooting Guide
This guide addresses potential issues researchers might face when studying this compound in neuronal cell cultures.
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected changes in neuronal viability or morphology. | This compound may be activating unintended apoptotic or stress-related signaling pathways. | 1. Perform a detailed dose-response and time-course analysis to identify a non-toxic concentration range.2. Conduct cell viability assays (e.g., MTT, LDH) and apoptosis assays (e.g., TUNEL, caspase-3 activity).3. Investigate the activation of stress-activated protein kinases (SAPKs) like JNK and p38 via Western blot. |
| Alterations in synaptic activity or neuronal network firing. | The peptide could be modulating the expression or function of ion channels or neurotransmitter receptors not directly related to its primary target. | 1. Use multi-electrode array (MEA) or patch-clamp electrophysiology to characterize changes in neuronal firing patterns.2. Assess the expression levels of key ion channels and neurotransmitter receptors using qPCR or Western blot.3. Test for modulation of presynaptic protein expression, such as synaptophysin. |
| Changes in gene expression unrelated to the expected signaling pathway. | This compound might be activating alternative transcription factors through secondary messenger cascades. | 1. Perform RNA sequencing to get a global view of gene expression changes.2. Use pathway analysis software to identify unexpected signaling pathways that are activated.3. Validate the activation of key transcription factors in these pathways via techniques like reporter assays or nuclear fractionation followed by Western blot. |
| Inconsistent experimental results. | Peptide degradation or aggregation in the culture medium can lead to variable effective concentrations. | 1. Ensure proper storage of the peptide stock solution.2. Consider the stability of the peptide in your specific culture medium and time frame; perform a stability assay if necessary.3. Always prepare fresh dilutions from a stock solution for each experiment. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: After allowing the cells to adhere and differentiate (if necessary), treat them with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Activation of Signaling Pathways
-
Cell Lysis: After treating cultured neuronal cells with this compound for a specific time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in key signaling pathways (e.g., p-ERK/ERK, p-Akt/Akt, p-JNK/JNK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Below are diagrams illustrating hypothetical off-target signaling pathways that a neuropeptide like this compound could modulate in neuronal cells.
References
Technical Support Center: Orenetide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orenetide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a patient population for this compound clinical trials?
A1: The primary challenges in patient selection for this compound trials include the heterogeneity of the target patient populations (e.g., gastroparesis, short bowel syndrome) and the lack of validated predictive biomarkers. Identifying patients most likely to respond to an EP4 receptor agonist is crucial for demonstrating efficacy. Careful definition of inclusion and exclusion criteria based on disease etiology, severity, and prior treatment history is essential.
Q2: How can the high placebo response rate observed in gastrointestinal motility trials be mitigated in an this compound study?
A2: Mitigating the high placebo response involves several strategies. These include stringent patient selection to exclude those with fluctuating symptoms, a standardized baseline period to establish stable disease activity, centralized and blinded review of endpoint data, and training for both patients and investigators to manage expectations.
Q3: What are the most critical safety parameters to monitor during an this compound clinical trial?
A3: Given this compound's mechanism as a prostaglandin E2 (PGE2) receptor 4 (EP4) agonist, critical safety parameters to monitor include gastrointestinal side effects such as diarrhea, nausea, and abdominal pain. Additionally, monitoring for potential cardiovascular effects, changes in electrolyte balance, and any signs of hypersensitivity reactions is recommended.
Q4: How should the dose-response relationship for this compound be established effectively in early-phase clinical trials?
A4: Establishing a clear dose-response relationship requires a well-designed dose-escalation study. Utilizing an adaptive trial design can be beneficial, allowing for modification of dose levels and patient allocation based on accumulating data. Incorporating pharmacokinetic (PK) and pharmacodynamic (PD) modeling can help in predicting the optimal dose range for later-phase trials.
Troubleshooting Guides
Issue: High variability in primary endpoint measurements for gastric emptying.
-
Potential Cause 1: Inconsistent meal composition. The composition and caloric content of the standardized meal used for gastric emptying scintigraphy can significantly impact results.
-
Troubleshooting Step: Ensure strict adherence to the standardized meal protocol across all clinical sites. Provide detailed instructions and training to site staff.
-
-
Potential Cause 2: Variability in image acquisition and analysis. Differences in imaging protocols and software used for analysis can introduce variability.
-
Troubleshooting Step: Implement a centralized imaging core laboratory to standardize image acquisition protocols and analysis.
-
-
Potential Cause 3: Patient-related factors. Factors such as anxiety, diet, and concomitant medications can affect gastric emptying.
-
Troubleshooting Step: Provide patients with a detailed diary to record their diet and any changes in their routine or medications. Schedule study visits at the same time of day to minimize diurnal variations.
-
Issue: Unexpectedly high incidence of diarrhea in the treatment arm.
-
Potential Cause 1: Dose-related effect. Diarrhea is a known potential side effect of EP4 receptor agonists due to their effects on intestinal fluid secretion.
-
Troubleshooting Step: Analyze the incidence and severity of diarrhea across different dose cohorts to determine if it is dose-dependent. Consider implementing a dose-titration schedule to improve tolerability.
-
-
Potential Cause 2: Interaction with concomitant medications. Certain medications can exacerbate gastrointestinal side effects.
-
Troubleshooting Step: Review the concomitant medication logs of affected participants to identify any potential drug-drug interactions.
-
-
Potential Cause 3: Underlying patient characteristics. Patients with a history of irritable bowel syndrome with diarrhea (IBS-D) may be more susceptible.
-
Troubleshooting Step: Conduct a subgroup analysis to determine if patients with specific baseline characteristics are at a higher risk.
-
Data Presentation
Table 1: Hypothetical Phase IIa Dose-Ranging Study Results for this compound in Gastroparesis
| Dose Group | N | Change from Baseline in Gastric Emptying at 4 hours (%) | Responder Rate (%)* | Incidence of Diarrhea (%) |
| Placebo | 50 | 5.2 | 20 | 10 |
| This compound 10 mg | 50 | 12.5 | 35 | 15 |
| This compound 25 mg | 50 | 18.9 | 48 | 25 |
| This compound 50 mg | 50 | 20.1 | 52 | 35 |
*Responder rate defined as a ≥15% improvement in gastric emptying from baseline.
Experimental Protocols
Protocol: Assessment of Gastric Emptying by Scintigraphy
-
Patient Preparation: Patients will fast for at least 8 hours overnight prior to the study.
-
Standardized Meal: Patients will consume a standardized low-fat, egg-based meal labeled with 1 mCi of 99mTc-sulfur colloid.
-
Image Acquisition: Anterior and posterior images of the stomach will be acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Data Analysis: The geometric mean of the anterior and posterior counts will be used to correct for tissue attenuation. The percentage of gastric retention at each time point will be calculated relative to the initial counts at time 0.
Mandatory Visualization
Caption: this compound signaling pathway via the EP4 receptor.
Caption: Generalized workflow for an this compound clinical trial.
Caption: Troubleshooting logic for high endpoint variability.
Why did the Orenetide Phase II trial fail to meet endpoints
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the Orenetide Phase II trial for Hypoactive Sexual Desire Disorder (HSDD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase II trial?
The this compound Phase II dose-ranging study, conducted in Australia and New Zealand, failed to meet its co-primary endpoints. The trial did not demonstrate a statistically significant superiority of this compound over placebo in improving sexual desire, as measured by the Female Sexual Function Index (FSFI) desire domain, and in reducing the distress associated with low sexual desire, as measured by the Female Sexual Distress Scale-DAO (FSDS-DAO).[1][2] Secondary efficacy endpoints also did not show a statistically significant difference compared to placebo.[2]
Q2: What were the specific endpoints of the Phase II trial?
The co-primary endpoints were:
-
An increase in the score of the desire domain of the Female Sexual Function Index (FSFI).
-
A decrease in the score on the Female Sexual Distress Scale-DAO (FSDS-DAO), which measures the degree to which a participant is bothered by low sexual desire.[1][2]
Q3: Were there any safety concerns with this compound in the Phase II trial?
No new safety signals were identified in the Phase II trial. The safety profile of this compound was consistent with its previously known safety profile from earlier studies.
Q4: What was the proposed mechanism of action for this compound?
This compound (also known as BP-101) is a synthetic peptide administered as a nasal spray. Its proposed mechanism of action involves acting on the central nervous system, specifically the hypothalamus and the limbic system, which are key brain regions for regulating sexual behavior. The hypothesis is that this compound modulates the balance between excitatory neurotransmitters (like dopamine and norepinephrine) and inhibitory neurotransmitters (like serotonin) that govern sexual desire. Animal studies in rats indicated that the medial preoptic area of the hypothalamus is a likely site of action for promoting female sexual receptivity.
Q5: What was the design of the failed Phase II clinical trial?
It was a randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: 667 women were screened, and 453 were randomized to treatment across 13 sites in Australia and New Zealand.
-
Treatment Arms: The trial evaluated three different daily doses of this compound (0.9mg, 1.8mg, and 2.52mg) administered as a nasal spray, compared to a placebo.
-
Duration: The treatment period was 28 days.
Troubleshooting Guide for Experimental Discrepancies
Issue: Discrepancy between results from the Russian trials and the Phase II trial in Australia and New Zealand.
Possible Causes and Troubleshooting Steps:
-
Population Differences: The successful Phase II and III trials of this compound (marketed as Desirix in Russia) were conducted in a Russian population. The failed Phase II trial was conducted in Australia and New Zealand. Genetic, cultural, and lifestyle differences between these populations could have influenced the drug's efficacy and the placebo response.
-
Recommendation: When designing future trials for drugs targeting HSDD, consider conducting smaller, exploratory studies in diverse populations to assess for potential differences in response before launching large-scale, resource-intensive trials.
-
-
Placebo Effect: A significant placebo effect is often observed in clinical trials for sexual dysfunction. The magnitude of the placebo response in the Australian and New Zealand cohort may have been higher than in the Russian trials, making it difficult to demonstrate a statistically significant difference for this compound.
-
Recommendation: Implement rigorous patient screening and education protocols to manage expectations and potentially mitigate an inflated placebo response. Consider adaptive trial designs that can account for a higher-than-expected placebo effect.
-
-
Dose Selection: The dose-ranging study used 0.9mg, 1.8mg, and 2.52mg doses. It is possible that the optimal therapeutic window for this specific population was missed, or that higher doses were required to elicit a significant effect over placebo.
-
Recommendation: A thorough analysis of any dose-response relationship, even if not statistically significant, from the failed trial should be conducted. This may inform the design of future studies with a different dosing strategy.
-
Data Presentation
Table 1: this compound Phase II Trial (Australia & New Zealand) - Summary of Endpoints and Outcomes
| Endpoint | This compound (All Doses) | Placebo | Outcome |
| Co-Primary Endpoint 1: Change in FSFI Desire Domain Score | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound | Failed to Meet Endpoint |
| Co-Primary Endpoint 2: Change in FSDS-DAO Score | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound | Failed to Meet Endpoint |
| Secondary Endpoints | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound | Failed to Meet Endpoints |
Note: Specific quantitative data from this trial were not publicly released by Ovoca Bio. The outcome is based on the company's announcement of the top-line results.
Experimental Protocols
Protocol Summary: this compound Phase II Dose-Ranging Trial (Australia & New Zealand)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
-
Inclusion Criteria (General): Premenopausal women diagnosed with generalized, acquired HSDD.
-
Intervention:
-
This compound 0.9mg, administered as a daily nasal spray.
-
This compound 1.8mg, administered as a daily nasal spray.
-
This compound 2.52mg, administered as a daily nasal spray.
-
Placebo, administered as a daily nasal spray.
-
-
Treatment Duration: 28 days.
-
Primary Outcome Measures:
-
Change from baseline in the Female Sexual Function Index (FSFI) desire domain score at the end of the treatment period.
-
Change from baseline in the Female Sexual Distress Scale-DAO (FSDS-DAO) score at the end of the treatment period.
-
-
Data Analysis: The primary analysis was a comparison of the change in scores from baseline to the end of treatment between each this compound dose group and the placebo group.
Visualizations
Caption: Proposed mechanism of action for this compound in the central nervous system.
References
Navigating the Complex Landscape of Orenetide Clinical Trial Data: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals navigating the clinical trial data for Orenetide, a novel synthetic peptide for Hypoactive Sexual Desire Disorder (HSDD), are met with a challenging landscape of conflicting results. Earlier clinical trials conducted in Russia demonstrated promising efficacy, while a subsequent trial in Australia and New Zealand failed to meet its primary endpoints. This technical support guide provides a comprehensive overview of the available data, detailed experimental protocols, and a framework for interpreting these disparate findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the this compound clinical trial results?
A1: The central conflict lies between the positive outcomes of the Russian Phase II and III trials and the negative results of the Phase II dose-ranging study conducted in Australia and New Zealand. The Russian Phase III trial (NCT03463707) showed a statistically significant increase in the number of satisfying sexual events (SSEs), its primary endpoint.[1] In contrast, the subsequent Phase II trial, sponsored by Ovoca Bio, did not demonstrate a statistically significant superiority of this compound over placebo on its co-primary endpoints: the change in the Female Sexual Function Index (FSFI) desire domain and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO).[2][3]
Q2: What was the dosage of this compound used in these trials?
A2: The successful Russian Phase III trial utilized a daily dose of 2 mg of this compound administered as a nasal spray. The Phase II trial in Australia and New Zealand was a dose-ranging study; however, the specific dose arms have not been publicly disclosed in the available search results.
Q3: Were there differences in the patient populations of these trials?
A3: Both the Russian and the Australian/New Zealand trials enrolled premenopausal women diagnosed with HSDD.[4] However, without access to the detailed baseline characteristics from both studies, a direct comparison to identify potential demographic or clinical differences that might have influenced the outcomes is not possible at this time.
Q4: Why were different primary endpoints used in the trials?
A4: The rationale for changing the primary endpoint from the number of SSEs in the Russian trials to the FSFI desire domain and FSDS-DAO in the Australian/New Zealand trial has not been explicitly stated by the sponsor. The FSFI desire domain is a validated instrument for assessing sexual desire and is often used in HSDD clinical trials.[5] The choice of a different primary endpoint could reflect an attempt to align with evolving regulatory expectations or to capture a different aspect of the treatment effect. However, the discrepancy in endpoints is a critical factor when comparing the trial outcomes.
Q5: How significant is the placebo effect in HSDD trials?
A5: The placebo effect is a well-documented and significant factor in clinical trials for HSDD. The complexities of female sexual desire, which can be influenced by psychological and interpersonal factors, contribute to a notable response in placebo groups. This high placebo response can make it challenging to demonstrate a statistically significant drug effect.
Troubleshooting Conflicting Data: A Step-by-Step Guide
Interpreting conflicting clinical trial results requires a systematic approach. The following guide and logical workflow can help researchers dissect the available information and form a more nuanced understanding of the this compound data.
Step 1: Comparative Analysis of Trial Designs
A thorough comparison of the key parameters of the successful Russian Phase III trial and the failed Australian/New Zealand Phase II trial is the first step in identifying potential sources of discrepancy.
| Parameter | Russian Phase III Trial (NCT03463707) | Australian/New Zealand Phase II Trial | Reference |
| Primary Endpoint | Change in the number of satisfying sexual events (SSEs) | Co-primary: Change in FSFI desire domain & FSDS-DAO | |
| Dosage | 2 mg/day nasal spray | Dose-ranging study (specific doses not publicly available) | |
| Patient Population | Premenopausal women with HSDD | Premenopausal women with HSDD | |
| Sample Size | 189 participants randomized | 667 women screened, 453 randomized | |
| Treatment Duration | 4 weeks | 4 weeks of daily dosing | |
| Follow-up | 8 weeks | 8 weeks no-treatment follow-up |
Step 2: Understanding the Methodologies
Delving into the specifics of the experimental protocols can reveal subtle but important differences that may have contributed to the divergent outcomes.
While the exact mechanism of action of this compound is still under investigation, it is believed to be a synthetic peptide that acts on the central nervous system.
Caption: Hypothesized signaling pathway of this compound.
The general workflow for the this compound clinical trials involved several key stages, from patient recruitment to data analysis.
Caption: Generalized workflow of the this compound clinical trials.
Step 3: Logical Troubleshooting of Conflicting Results
When faced with conflicting data, a logical troubleshooting process can help identify the most likely contributing factors.
Caption: Logical workflow for troubleshooting conflicting trial results.
Conclusion
References
- 1. Pipeline – Ovoca Bio [ovocabio.com]
- 2. Summary Results of Phase II Study for this compound – Company Announcement - FT.com [markets.ft.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Sexual desire and the female sexual function index (FSFI): a sexual desire cutpoint for clinical interpretation of the FSFI in women with and without hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Orenetide and Flibanserin for the Treatment of Hypoactive Sexual Desire Disorder (HSDD)
For Researchers, Scientists, and Drug Development Professionals
Hypoactive Sexual Desire Disorder (HSDD) is a prevalent and distressing condition for many women, characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity.[1] The development of pharmacological treatments for HSDD has been a significant area of research, leading to the emergence of novel therapeutic agents. This guide provides a detailed comparison of two such agents: Orenetide, an investigational synthetic peptide, and Flibanserin, an FDA-approved non-hormonal medication.
Executive Summary
This compound and Flibanserin represent distinct approaches to the management of HSDD. Flibanserin, a serotonin receptor modulator, is an established treatment for premenopausal women with acquired, generalized HSDD.[2][3] In contrast, this compound is a novel synthetic peptide administered intranasally, with a less clearly defined mechanism of action that is thought to target brain structures integral to sexual behavior. While initial studies in Russia suggested this compound's efficacy, a subsequent Phase II trial in Australia and New Zealand failed to demonstrate superiority over placebo. This guide will delve into the available data on their mechanisms of action, clinical efficacy, and safety profiles to provide a comprehensive resource for the scientific community.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and clinical trial data for this compound and Flibanserin.
Table 1: General Characteristics
| Feature | This compound | Flibanserin |
| Drug Class | Synthetic Peptide | Serotonin Receptor Modulator |
| Administration | Intranasal Spray | Oral Tablet |
| Dosing | 2 mg/day (in Russian Phase III trial) | 100 mg once daily at bedtime |
| Regulatory Status | Investigational | FDA-approved for premenopausal women with acquired, generalized HSDD |
Table 2: Clinical Efficacy in Premenopausal Women with HSDD
| Efficacy Endpoint | This compound (Phase III Trial - Russia) | Flibanserin (Pooled Analysis of VIOLET, DAISY, BEGONIA Trials) |
| Change in Satisfying Sexual Events (SSEs) per 28 days | Mean treatment difference of 1.83 vs. placebo (p=0.02) | Mean change of 2.1 vs. 1.2 for placebo (p < 0.0001) |
| Female Sexual Function Index - Desire Domain (FSFI-d) Score | Statistically significant improvement vs. placebo (p<0.05) | Mean change of 0.9 vs. 0.6 for placebo (p < 0.0001) |
| Female Sexual Distress Scale-Revised (FSDS-R) Total Score | Mean difference of -3.6 vs. placebo at 8 weeks follow-up (p=0.01) | - |
| FSDS-R Item 13 Score (Bothered by low sexual desire) | Significantly greater change vs. placebo (p<0.01 at 4 weeks) | Mean change of -0.9 vs. -0.6 for placebo (p < 0.0001) |
Note: A Phase II dose-ranging study of this compound in Australia and New Zealand did not show statistically significant superiority over placebo for the co-primary endpoints of change in FSFI desire domain score and FSDS-DAO (a measure of distress).
Table 3: Safety and Tolerability
| Adverse Events | This compound (Phase III Trial - Russia) | Flibanserin (Pooled Analysis) |
| Most Common Adverse Events (≥10%) | Not specified in detail, most were mild. | Dizziness, Somnolence |
| Adverse Events Rate | 34.7% of participants in the this compound arm | Adverse events occurred in ≥10% of patients |
| Serious Adverse Events | No serious treatment-related AEs reported | - |
| Discontinuations due to AEs | No trial discontinuations due to AEs | - |
Experimental Protocols
This compound: Phase III Clinical Trial (Russian Federation)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, 12-week Phase III clinical trial with parallel arms.
-
Participants: 189 premenopausal women (aged 21-50) with a diagnosis of Lack or loss of sexual desire (ICD-10 code F52.0), equivalent to acquired generalized HSDD, for at least 24 weeks.
-
Intervention: Participants were randomly assigned to receive either this compound (Desirix) 2 mg/day nasal spray or an identical placebo.
-
Treatment Duration: 4 weeks of daily treatment followed by an 8-week no-treatment follow-up period.
-
Primary Efficacy Outcome: Change in the number of satisfying sexual events (SSEs) after 4 weeks of therapy compared to a baseline period.
-
Secondary Efficacy Outcomes: Changes in the Female Sexual Function Index (FSFI) total score and its domains, the Female Sexual Distress Scale-Revised (FSDS-R) total score and item 13, and the Patient's Global Impression of Improvement (PGI-I) score.
Flibanserin: Pivotal Phase III Clinical Trials (VIOLET, DAISY, BEGONIA)
-
Study Design: Three randomized, double-blind, placebo-controlled studies.
-
Participants: Premenopausal women with a diagnosis of acquired, generalized HSDD.
-
Intervention: Participants received either Flibanserin 100 mg once daily at bedtime or a placebo.
-
Treatment Duration: 24 weeks.
-
Efficacy Endpoints:
-
Change from baseline in the number of satisfying sexual events (SSEs) over 28 days.
-
Change from baseline in the Female Sexual Function Index desire domain (FSFI-d) score.
-
Change from baseline in the Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) score.
-
Signaling Pathways and Experimental Workflows
Flibanserin's Proposed Mechanism of Action
Flibanserin's mechanism of action is thought to involve the modulation of key neurotransmitter systems in the brain. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity is believed to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which may help to restore a balance between inhibitory and excitatory signaling related to sexual desire.
Caption: Proposed mechanism of Flibanserin in modulating sexual desire.
This compound's Proposed Mechanism of Action
The exact mechanism of action for this compound is not fully elucidated. It is hypothesized to act on brain structures responsible for the regulation of sexual and reproductive behavior, potentially involving the hypothalamus and the limbic-reticular system.
Caption: High-level proposed mechanism of action for this compound.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the Phase III clinical trials of both this compound and Flibanserin.
Caption: Generalized workflow of HSDD clinical trials.
Conclusion
Flibanserin is a well-characterized and approved treatment option for premenopausal women with HSDD, demonstrating statistically significant, albeit modest, improvements in sexual desire and related distress. Its mechanism of action, centered on serotonergic and dopaminergic pathways, is relatively well understood.
This compound, on the other hand, represents a novel approach with a less defined mechanism. While initial clinical data from a Russian Phase III trial were promising, a more recent Phase II study failed to confirm its efficacy. This discrepancy highlights the need for further investigation to understand its potential role, if any, in the treatment of HSDD. For researchers and drug development professionals, the contrasting profiles of this compound and Flibanserin underscore the complexity of HSDD and the ongoing search for more effective and diverse therapeutic strategies. Continued research into the neurobiological underpinnings of female sexual desire is crucial for the development of next-generation treatments.
References
A Comparative Efficacy Analysis of Orenetide and Other Melanocortin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Orenetide against other prominent melanocortin agonists: bremelanotide, setmelanotide, and afamelanotide. The information herein is supported by experimental data from clinical trials to aid in research and development decisions.
Overview of Compared Melanocortin Agonists
Melanocortin receptors (MCRs), a family of G-protein coupled receptors, are involved in a diverse range of physiological processes.[1] Agonists targeting these receptors have been developed for various therapeutic indications. This guide focuses on the following four compounds:
-
This compound (BP-101): An investigational synthetic peptide administered as a nasal spray for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[2][3]
-
Bremelanotide (Vyleesi): An FDA-approved synthetic peptide administered via subcutaneous injection for the treatment of HSDD in premenopausal women.[4][5]
-
Setmelanotide (Imcivree): An FDA-approved synthetic peptide administered via subcutaneous injection for chronic weight management in adults and pediatric patients with certain rare genetic disorders of obesity.
-
Afamelanotide (Scenesse): An FDA and EMA-approved synthetic peptide administered as a subcutaneous implant for the prevention of phototoxicity in adult patients with erythropoietic protoporphyria (EPP).
Mechanism of Action and Signaling Pathways
Melanocortin agonists exert their effects by binding to and activating one or more of the five melanocortin receptors (MC1R to MC5R). This activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway. The specific therapeutic effects of each agonist are determined by its binding affinity for the different MCR subtypes and the tissues in which these receptors are expressed.
Bremelanotide and likely this compound primarily target MC3R and MC4R in the central nervous system to modulate sexual desire. Setmelanotide is a potent MC4R agonist, which plays a key role in regulating hunger and energy expenditure. Afamelanotide is a potent agonist of MC1R, which is crucial for stimulating melanin production in the skin.
References
- 1. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
Orenetide: A Review of Potential Cross-Reactivity with Other Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Orenetide (also known as BP101) is a synthetic peptide under investigation for the treatment of hypoactive sexual desire disorder (HSDD).[1] Its mechanism of action is not yet fully elucidated, though it is thought to act on brain structures involved in sexual behavior, potentially modulating GABAergic and glutamatergic neuronal transmission.[2] While the primary receptor for this compound has not been publicly disclosed, understanding its potential for cross-reactivity with other peptide receptors is a critical aspect of its preclinical and clinical development. This guide provides an objective overview of the methodologies used to assess peptide receptor cross-reactivity and presents a hypothetical framework for evaluating this compound's binding profile.
Understanding Peptide Receptor Cross-Reactivity
Peptide hormones and their synthetic analogues can sometimes bind to and activate receptors other than their primary target. This phenomenon, known as cross-reactivity, can lead to off-target effects, which may be beneficial, neutral, or adverse. Assessing the selectivity of a peptide therapeutic like this compound is crucial for predicting its pharmacological profile and potential side effects.
Cross-reactivity is typically evaluated through a combination of in vitro binding and functional assays. These studies determine the affinity of the peptide for a panel of different receptors and its ability to elicit a cellular response upon binding.
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive assessment of this compound's cross-reactivity would involve a tiered approach, starting with broad screening against a panel of receptors, followed by more detailed characterization of any identified interactions.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the binding affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The unlabeled test compound (this compound) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing the target peptide receptor (e.g., somatostatin, bombesin, or other G protein-coupled receptors).
-
Radioligand Selection: A high-affinity, commercially available radioligand for the target receptor is chosen (e.g., [125I]-Tyr11-Somatostatin-14 for somatostatin receptors).
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors and ligands.
-
Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or a known reference compound) are incubated together to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Second Messenger Functional Assays
While binding assays provide information on affinity, functional assays are necessary to determine whether this binding translates into a biological response (i.e., agonism, antagonism, or inverse agonism). Many peptide receptors are G protein-coupled receptors (GPCRs) that signal through the production of intracellular second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells stably expressing the target receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of this compound or a known agonist.
-
Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined from the resulting dose-response curve.
Hypothetical Cross-Reactivity Profile of this compound
In the absence of publicly available data for this compound, the following table presents a hypothetical binding affinity and functional activity profile. This serves as an example of how such data would be presented to compare the selectivity of this compound against a panel of representative peptide receptors.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) |
| Hypothetical Primary Target | Receptor X | 1.5 | 5.2 | 100 |
| Somatostatin | SSTR1 | >10,000 | No response | 0 |
| SSTR2 | 850 | >10,000 | <10 | |
| SSTR3 | >10,000 | No response | 0 | |
| SSTR4 | >10,000 | No response | 0 | |
| SSTR5 | 1,200 | >10,000 | <5 | |
| Bombesin | BB1 (NMBR) | >10,000 | No response | 0 |
| BB2 (GRPR) | 5,500 | >10,000 | <15 | |
| BB3 | >10,000 | No response | 0 | |
| Opioid | Mu (MOP) | >10,000 | No response | 0 |
| Delta (DOP) | >10,000 | No response | 0 | |
| Kappa (KOP) | >10,000 | No response | 0 | |
| GLP-1 | GLP-1R | >10,000 | No response | 0 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway for this compound at its primary receptor.
Caption: Experimental workflow for determining peptide receptor cross-reactivity.
Conclusion
A thorough evaluation of this compound's cross-reactivity with other peptide receptors is essential for a complete understanding of its pharmacological profile. While specific data is not yet in the public domain, the established methodologies of radioligand binding and functional second messenger assays provide a robust framework for such an investigation. The resulting data, presented in a clear and comparative format, will be invaluable for researchers, scientists, and drug development professionals in assessing the selectivity and potential off-target effects of this novel peptide therapeutic.
References
Orenetide's Impact on Satisfying Sexual Events: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy of Orenetide in treating Hypoactive Sexual Desire Disorder (HSDD) compared to other approved therapies. This report details quantitative outcomes, experimental protocols, and proposed mechanisms of action.
This compound (brand name Desirix) is an innovative peptide-based drug developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Clinical trial data has demonstrated its efficacy in increasing the number of satisfying sexual events (SSEs), a key metric in the evaluation of HSDD treatments. This guide provides a comparative analysis of this compound against the two currently FDA-approved treatments for HSDD in the United States: Flibanserin (Addyi®) and Bremelanotide (Vyleesi™).
Comparative Efficacy: this compound vs. Alternatives
The primary measure of efficacy in recent clinical trials for HSDD is the change from baseline in the number of satisfying sexual events (SSEs). The following table summarizes the available data for this compound and its key competitors.
| Treatment | Dosage | Change in SSEs from Baseline (per month) | Placebo | Key Findings |
| This compound (Desirix) | Nasal Spray | Statistically significant increase | Yes | Showed a significant increase in SSEs at both 4 and 8-week follow-up visits.[2] |
| Flibanserin (Addyi®) | 100 mg/day | Approximately 1 additional SSE every two months | Yes | Efficacy is considered modest.[3] The SNOWDROP trial in postmenopausal women also showed a statistically significant improvement in SSEs compared to placebo.[4] |
| Bremelanotide (Vyleesi™) | 1.75 mg as needed | Statistically significant increase | Yes | Administered via subcutaneous injection at least 45 minutes before anticipated sexual activity. |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for the critical evaluation of therapeutic agents. The following outlines a typical experimental protocol for assessing the efficacy of HSDD treatments, based on available literature.
A randomized, double-blind, placebo-controlled, multicenter clinical trial is the gold standard. The study typically enrolls premenopausal women diagnosed with acquired, generalized HSDD.
Key Methodological Components:
-
Screening Period: A baseline assessment period (e.g., 4 weeks) is established to collect data on the frequency of SSEs and to confirm the diagnosis.
-
Randomization: Participants are randomly assigned to receive either the active drug or a placebo.
-
Treatment Period: The treatment phase can vary in duration, with assessments conducted at regular intervals.
-
Data Collection:
-
Electronic Diaries: Participants use electronic diaries to record daily information about sexual events, including whether they were satisfying.
-
Validated Questionnaires: Standardized questionnaires are used to assess various aspects of female sexual function and distress. These include:
-
Female Sexual Function Index (FSFI): A widely used instrument to assess key dimensions of female sexual function.
-
Female Sexual Distress Scale-Revised (FSDS-R): Measures the level of distress associated with low sexual desire.
-
Patient Global Impression of Improvement (PGI-I): A patient-reported outcome to assess the overall improvement in their condition.
-
-
-
Endpoints:
-
Primary Endpoint: The change in the number of satisfying sexual events (SSEs) from baseline.
-
Secondary Endpoints: Changes in other measures such as the FSFI total score, FSDS-R score, and the number of sexual events leading to orgasm.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation. However, it is believed to act on brain structures that regulate sexual and reproductive behavior. The proposed pathway involves the modulation of neurotransmitter systems in the brain.
In contrast, the mechanisms of Flibanserin and Bremelanotide are better characterized. Flibanserin acts as a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist, which is thought to increase downstream dopamine and norepinephrine levels while decreasing serotonin levels in the brain's prefrontal cortex. Bremelanotide is a melanocortin 4 receptor agonist, though its exact mechanism in improving sexual desire is unknown.
Experimental Workflow
The evaluation of a new drug for HSDD follows a structured workflow from patient recruitment to data analysis.
Conclusion
This compound presents a promising new therapeutic option for premenopausal women with HSDD. Clinical trial data indicates a statistically significant improvement in the number of satisfying sexual events compared to placebo. While direct head-to-head trials with Flibanserin and Bremelanotide are needed for a definitive comparison, the available data suggests this compound's efficacy is competitive. The ongoing elucidation of its mechanism of action will further inform its clinical application and potential advantages. Researchers and drug development professionals should consider these findings in the context of the evolving landscape of treatments for female sexual dysfunction.
References
- 1. en.aig-journal.ru [en.aig-journal.ru]
- 2. This compound for the treatment of hypoactive sexual desire disorder: results of a randomized placebo-controlled trial - Sukhikh - Obstetrics and Gynecology [modernonco.orscience.ru]
- 3. droracle.ai [droracle.ai]
- 4. Female sexual dysfunction: a focus on flibanserin - PMC [pmc.ncbi.nlm.nih.gov]
Orenetide: Preclinical Data in Oncology Not Available in Public Domain
Extensive searches for preclinical studies evaluating Orenetide (also known as BP-101 and marketed as Desirix) in cancer models have yielded no results. The available scientific and clinical literature exclusively details the investigation of this compound for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.
This compound is a synthetic peptide that has been the subject of multiple clinical trials for HSDD. A Phase III clinical trial in Russia demonstrated some efficacy and safety for this indication, leading to its marketing approval in the Russian Federation.[1] However, a subsequent Phase II trial conducted in Australia and New Zealand failed to show a statistically significant superiority of this compound over placebo for the co-primary endpoints of improving sexual desire and reducing distress in women with HSDD.[2][3]
There is no mention in the public domain of this compound being investigated as a potential cancer therapeutic. The search for its development code, BP-101, also exclusively links to its development for HSDD.[3] While there is a different investigational cancer drug with a similar code, PB101, this is a distinct molecule—a VEGF- and PlGF-targeting decoy protein—and is not the same as this compound.
Given the absence of any preclinical data for this compound in the context of oncology, it is not possible to provide a head-to-head comparison with a placebo in cancer models, nor to detail relevant experimental protocols or signaling pathways as requested. The core requirements of data presentation in tables and visualization of experimental workflows and signaling pathways cannot be fulfilled due to the lack of underlying research.
Researchers, scientists, and drug development professionals interested in this compound should note that its documented mechanism of action and clinical development are focused on the field of female sexual health, not oncology.
References
- 1. PB101, a VEGF- and PlGF-targeting decoy protein, enhances antitumor immunity and suppresses tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PB101, a VEGF- and PlGF-targeting decoy protein, enhances antitumor immunity and suppresses tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary Results of Phase II Study for this compound – Company Announcement - FT.com [markets.ft.com]
Orenetide's impact on Female Sexual Distress Scale (FSDS-R) vs competitors
For Researchers, Scientists, and Drug Development Professionals
Hypoactive Sexual Desire Disorder (HSDD) is a prevalent condition characterized by a persistent lack or absence of sexual desire, leading to marked distress or interpersonal difficulty. The Female Sexual Distress Scale-Revised (FSDS-R) is a critical tool in quantifying this distress and is a key endpoint in the evaluation of new therapies. This guide provides a comparative analysis of Orenetide and its primary competitors, Flibanserin and Bremelanotide, focusing on their respective impacts on the FSDS-R based on available clinical trial data.
Overview of Therapeutic Agents
This compound (Desirix) is an investigational synthetic peptide administered as a nasal spray.[1] While its precise mechanism is not fully elucidated, it is believed to act on brain structures that regulate sexual desire.[2]
Flibanserin (Addyi) is an oral medication approved for premenopausal women with HSDD.[3] It acts as a multifunctional serotonin agonist and antagonist, modulating neurotransmitter activity in the brain to enhance sexual desire.[4][5]
Bremelanotide (Vyleesi) is an on-demand, self-administered subcutaneous injection. It is a melanocortin 4 receptor agonist thought to enhance dopamine and norepinephrine activity, thereby increasing sexual excitation.
Comparative Efficacy on the Female Sexual Distress Scale (FSDS-R)
The following table summarizes the reported effects of this compound, Flibanserin, and Bremelanotide on the FSDS-R and related distress scales from clinical trials.
| Drug | FSDS-R Measure | Efficacy Data |
| This compound | FSDS-R Total Score | Difference from placebo: -2.9 (95% CI: -5.6–0.2; p=0.04) after 4 weeks of treatment; -3.6 (95% CI: -6.4–-0.8; p=0.01) at 8 weeks of follow-up. |
| FSDS-R Item 13 | Difference from placebo: -0.4 (95% CI: -0.7–0.1; p<0.01) after 4 weeks of treatment; -0.5 (95% CI: -0.8–0.2 ; p<0.01) at 8 weeks of follow-up. | |
| Flibanserin | FSDS-R Total Score (100 mg) | Mean Difference vs. Placebo (Premenopausal): -3.30 (95% CI [-3.37, -3.23]). |
| FSDS-R Item 13 (100 mg) | Mean Difference vs. Placebo (Premenopausal): -0.30 (95% CI [-0.31, -0.29]). | |
| Bremelanotide | FSDS-DAO Item 13* | Statistically significant reductions in distress related to low sexual desire compared with placebo. Change from baseline to end of open-label extension for bremelanotide group: -1.7 (95% CI -2.02, -1.32) and -1.4 (95% CI -1.77, -1.10) in two separate studies. |
*Note: Bremelanotide trials often utilized the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO), a related but distinct instrument from the FSDS-R.
Experimental Protocols
The data presented for this compound, Flibanserin, and Bremelanotide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for assessing therapeutic efficacy.
General Methodology:
-
Participants: Premenopausal women diagnosed with generalized, acquired HSDD for at least six months.
-
Screening and Baseline: A screening period is conducted to determine eligibility, followed by a baseline assessment phase where participants document their sexual experiences and distress levels.
-
Randomization: Eligible participants are randomly assigned to receive either the active drug or a placebo.
-
Treatment Phase: Participants self-administer the assigned treatment over a specified period (e.g., 4 to 24 weeks).
-
Data Collection: Efficacy is measured using validated instruments such as the FSDS-R, the Female Sexual Function Index (FSFI), and diaries of satisfying sexual events (SSEs).
-
Follow-up: A no-treatment follow-up period may be included to assess the durability of the treatment effect.
Clinical Trial Workflow for HSDD Assessment
The following diagram illustrates a typical workflow for a clinical trial evaluating a new treatment for HSDD, with a focus on FSDS-R data collection.
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed target different neurological pathways to alleviate HSDD.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. en.aig-journal.ru [en.aig-journal.ru]
- 3. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Treatment of Hypoactive Sexual Desire Disorder Among Women: General Considerations and Pharmacological Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Orenetide: A Comparative Analysis of a Novel Peptide Therapeutic for HSDD Against Emerging CNS Disorder Treatments
For Immediate Release
This guide provides a comprehensive benchmark analysis of Orenetide, a synthetic peptide developed for Hypoactive Sexual Desire Disorder (HSDD), against other CNS-acting therapeutics for HSDD and novel peptide-based therapies for major Central Nervous System (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and migraine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform future research and development in the field of peptide therapeutics.
Executive Summary
This compound, an intranasally administered five-amino-acid peptide, was developed to address HSDD, a condition linked to an imbalance of excitatory and inhibitory neurotransmitter pathways in the brain. While early-phase trials in Russia suggested potential efficacy, a recent pivotal Phase II study failed to demonstrate superiority over placebo, marking a significant setback in its development.[1] This guide places this compound in the broader context of peptide therapeutics, comparing its performance and mechanism with both approved HSDD treatments that act on the CNS and innovative peptide candidates for other neurological conditions. This comparative approach highlights the shared challenges and diverse opportunities in developing peptides for disorders of the central nervous system.
Section 1: this compound in the Context of HSDD Treatment
HSDD is understood to involve an imbalance between inhibitory neuromodulators like serotonin and excitatory ones such as dopamine and melanocortins. While this compound's exact mechanism remains to be fully elucidated, it is hypothesized to modulate these central pathways. Its development trajectory is best understood when compared with the two FDA-approved, CNS-acting treatments for HSDD in premenopausal women: Bremelanotide and Flibanserin.
Comparative Data: this compound vs. Approved HSDD Therapeutics
| Feature | This compound (Investigational) | Bremelanotide (Approved) | Flibanserin (Approved) |
| Therapeutic Target | Not fully elucidated; presumed neuromodulatory | Melanocortin 4 Receptor (MC4R)[2] | Serotonin 5-HT1A Receptor (Agonist) & 5-HT2A Receptor (Antagonist) |
| Mechanism of Action | Hypothesized to modulate excitatory/inhibitory neurotransmitter balance in the brain. | Agonist at MC4R, leading to increased dopamine release in key brain areas (e.g., mPOA). | Modulates serotonin pathways, leading to a downstream increase in dopamine and norepinephrine levels. |
| Modality | Synthetic Peptide | Synthetic Peptide (α-MSH analog) | Small Molecule (Non-peptide) |
| Administration | Intranasal Spray | Subcutaneous Injection | Oral Tablet |
| Key Efficacy Data | Phase III (Russia): Showed statistically significant improvement in satisfying sexual events (SSEs) and FSFI domains vs. placebo. Phase II (AUS): Failed to meet co-primary endpoints for sexual desire (FSFI) and distress (FSDS-DAO) vs. placebo. | Phase III (RECONNECT Studies): Showed statistically significant improvement in FSFI-Desire Domain and decrease in FSDS-DAO Item 13 score vs. placebo. | Phase III (VIOLET, DAISY, BEGONIA): Showed statistically significant increases in SSEs and FSFI desire domain, and reduced distress vs. placebo. |
| Safety & Tolerability | Generally well-tolerated in trials; most adverse events were mild. | Common side effects include nausea, flushing, headache, and transient increases in blood pressure. | Common side effects include dizziness, somnolence, nausea, and fatigue; risk of severe hypotension with alcohol. |
Signaling Pathways for Approved HSDD Therapeutics
The mechanisms of Bremelanotide and Flibanserin involve distinct CNS signaling pathways that ultimately modulate the balance of neurotransmitters responsible for sexual desire.
Section 2: Benchmarking Against Novel Peptide Therapeutics for Major CNS Disorders
While this compound targets a specific CNS-mediated function, its status as a peptide therapeutic invites comparison with other peptides being developed for more classical CNS disorders. This broader benchmark provides insight into the diverse strategies and targets being pursued in the field.
Comparative Data: this compound vs. Novel Peptide Therapeutics
| Disorder | Peptide Therapeutic (Example) | Therapeutic Target | Mechanism of Action | Development Stage | Key Preclinical/Clinical Findings |
| HSDD | This compound | Presumed Neuromodulatory | Modulates excitatory/inhibitory neurotransmitter balance. | Phase II (Failed) | Early trials suggested efficacy, but a pivotal Phase II trial did not meet primary endpoints. |
| Alzheimer's Disease | R₈-Aβ(25–35) | Amyloid-β (Aβ) Aggregation | A peptide designed to inhibit the formation of Aβ fibrils and reduce amyloid plaque load. | Preclinical | Intranasal administration in APP/PS1 transgenic mice reduced Aβ accumulation and ameliorated memory deficits. |
| Alzheimer's Disease | PHDP5 | Tau Protein Aggregation | A synthetic peptide that inhibits a pathway leading to the buildup of neurofibrillary tangles from Tau protein. | Preclinical | In transgenic mice, intranasal PHDP5 reversed memory and learning deficits and reduced Tau pathology. |
| Parkinson's Disease | PDpep1.3 | α-Synuclein Protein-Protein Interaction | Inhibits a specific protein interaction that causes α-synuclein accumulation, promoting its degradation. | Preclinical | Reduced α-synuclein levels in cultured rat and human neurons and rescued dopaminergic neurons in rat models of Parkinson's. |
| Parkinson's Disease | GLP-1 Receptor Agonists (e.g., Lixisenatide) | Glucagon-like peptide-1 Receptor (GLP-1R) | Activates GLP-1R, which is implicated in neuroprotective pathways, including anti-inflammatory, anti-apoptotic, and anti-oxidative effects. | Phase II/III (Mixed Results) | Some trials show modest improvements in motor symptoms in early Parkinson's, while others have failed to show significant benefit. |
| Migraine | P006 (VPTDVGPFAF-NH₂) | CGRP Receptor | A small peptide antagonist that blocks the calcitonin gene-related peptide (CGRP) receptor, preventing CGRP from initiating pain signals. | Preclinical | Identified as an effective CGRP antagonist after intraperitoneal injection in mice; formulated for potential nasal administration. |
Signaling Pathways in Neurodegenerative Disorders and Migraine
The novel peptides for Alzheimer's, Parkinson's, and migraine target distinct, disease-specific molecular pathways.
Section 3: Experimental Protocols and Methodologies
The evaluation of peptide therapeutics for CNS disorders follows a structured progression from in vitro characterization to in vivo animal models and finally, human clinical trials. The specific methodologies are tailored to the disease indication.
Key Experimental Methodologies
-
HSDD Models :
-
Preclinical : Evaluation of pro-ceptive and receptive behaviors in rodent models (e.g., ovariectomized rats) is a common method to assess potential effects on sexual motivation.
-
Clinical Trials : Human trials for HSDD rely on validated patient-reported outcome questionnaires. Key endpoints include the Female Sexual Function Index (FSFI), specifically the desire domain, and the Female Sexual Distress Scale-Revised (FSDS-R) to measure distress associated with low desire. The number of satisfying sexual events (SSEs) is also a primary endpoint.
-
-
Alzheimer's Disease Models :
-
In Vitro Assays : Thioflavin T (ThT) fluorescence assays are used to measure the kinetics of Aβ fibril formation in the presence and absence of inhibitor peptides.
-
Animal Models : Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice) develop amyloid plaques and cognitive deficits.
-
Behavioral Testing : The Morris Water Maze is a standard test to assess spatial learning and memory in mouse models. Histological analysis of brain tissue is used to quantify amyloid plaque load and neuroinflammation.
-
-
Parkinson's Disease Models :
-
In Vitro Assays : Cell culture models using neuronal cell lines (e.g., SH-SY5Y) are used to assess the toxicity of α-synuclein aggregates and the protective effect of peptide inhibitors.
-
Animal Models : Neurotoxin-based models, such as unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum of rats, are used to create a lesion of the dopaminergic system.
-
Behavioral Testing : Amphetamine-induced rotational behavior in 6-OHDA-lesioned rats is a key functional readout of dopamine asymmetry and therapeutic efficacy. Immunohistochemistry for tyrosine hydroxylase (TH) is used to quantify the survival of dopaminergic neurons.
-
Generalized Experimental Workflow
The development path for a CNS peptide therapeutic typically follows a multi-stage process, beginning with target identification and culminating in clinical evaluation.
Conclusion
The journey of this compound highlights both the potential and the significant hurdles of developing peptide therapeutics for CNS-related disorders. While its recent trial failure is a setback, the underlying principle of modulating central neurotransmitter pathways remains a valid strategy, as evidenced by the approved HSDD treatments Bremelanotide and Flibanserin.
Furthermore, when benchmarked against the broader landscape of novel peptide therapeutics, it is clear that the field is vibrant and innovative. Researchers are making progress with peptides that target the fundamental pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, and have achieved remarkable success in migraine with therapies targeting the CGRP pathway. The challenges of peptide stability, delivery across the blood-brain barrier, and translation from preclinical models to clinical efficacy are universal. However, the high specificity and potential for improved safety profiles continue to make peptides a compelling class of therapeutics for the most challenging CNS disorders.
References
- 1. This compound for the treatment of hypoactive sexual desire disorder: results of a randomized placebo-controlled trial - Sukhikh - Obstetrics and Gynecology [modernonco.orscience.ru]
- 2. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orenetide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of Orenetide, ensuring laboratory safety and environmental compliance.
This compound, a synthetic peptide investigated for the treatment of hypoactive sexual desire disorder (HSDD), requires careful handling and disposal in a laboratory setting.[1][2] While specific detailed degradation and environmental impact studies are not publicly available, this guide provides a framework for its proper disposal based on general principles of laboratory safety and pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: To prevent skin contact.
-
Splash goggles: To protect the eyes from accidental splashes.
-
Full suit or lab coat: To protect clothing and skin.
-
Dust respirator: To be used if handling the powdered form of this compound to avoid inhalation.[3]
In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]
-
Eye Contact: Rinse the eyes with water for several minutes, removing contact lenses if present.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Step-by-Step Disposal Procedures
Waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for laboratory personnel.
1. Decontamination of Spills:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and labeled waste disposal container.
-
Large Spills: Use a shovel to transfer the spilled material into a suitable, labeled waste disposal container.
2. Disposal of Unused this compound Solutions:
-
Given the lack of specific chemical degradation protocols, direct disposal to the sewer is not recommended.
-
Treat unused solutions as chemical waste. Collect in a clearly labeled, sealed container.
3. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Segregate these materials into a designated, labeled hazardous waste container.
4. Final Disposal:
-
All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Ensure that all waste containers are properly labeled with the contents, including the name "this compound" and any other relevant hazard information.
Quantitative Data
No specific quantitative data on this compound's environmental persistence, ecotoxicity, or degradation products are currently available in the public domain. The Safety Data Sheet (SDS) states that the product itself and its degradation products are not toxic; however, this is a general statement and should be treated with caution in the absence of specific environmental impact studies.
| Data Point | Value |
| Ecotoxicity | No data available |
| Toxicity of Biodegradation Products | Not considered toxic |
Experimental Protocols
Detailed experimental protocols for the chemical decomposition or inactivation of this compound are not publicly available. The recommended disposal method is high-temperature incineration conducted by a certified waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical relationship between identifying a substance for disposal and the subsequent safety and handling procedures.
Caption: Decision-making process for this compound disposal.
References
Personal protective equipment for handling Orenetide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Orenetide. Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of the product.
Personal Protective Equipment (PPE) and Handling
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, or skin contact. Engineering controls such as process enclosures or local exhaust ventilation should be the primary means of minimizing exposure.
Recommended Personal Protective Equipment
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Splash goggles | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Full suit | Protects skin from exposure. |
| Foot Protection | Boots | Protects feet from spills. |
| Respiratory | Dust respirator | Prevents inhalation of particles. |
Hygiene Measures: Always wash hands thoroughly after handling this compound and before eating, smoking, or using the lavatory.[1]
Donning and Doffing of PPE: A Procedural Workflow
Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following workflow diagram illustrates the correct sequence.
Spill and Disposal Management
In the event of a spill or for routine disposal, specific procedures must be followed to mitigate any potential environmental or personal exposure.
Accidental Release Measures
-
Small Spill: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.
-
Large Spill: Employ a shovel to transfer the spilled material into a suitable waste disposal container.[1]
A self-contained breathing apparatus (SCBA) should be utilized to prevent inhalation of the product during spill cleanup. The suggested protective clothing may not be sufficient for all scenarios; it is advisable to consult a specialist before handling a large spill.[1]
Waste Disposal
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] This includes any contaminated packaging and unused product.
Biological Context and Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, it is believed to modulate neural pathways associated with sexual desire. It is hypothesized to act on brain structures that regulate sexual and reproductive behavior, potentially by influencing the balance of excitatory and inhibitory neurotransmitters.[1]
A plausible signaling pathway, based on related compounds, involves the activation of melanocortin receptors in the hypothalamus. The following diagram illustrates a hypothetical signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
